(2S, 4S)-1-N-Boc-4-bromo-proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRDAQIOFPRMI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155482 | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-86-0 | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of (2S, 4S)-1-N-Boc-4-bromo-proline in Medicinal Chemistry
[1]
Executive Summary
(2S, 4S)-1-N-Boc-4-bromo-proline (CAS: 1187932-86-0) is a high-value chiral building block, primarily utilized as a stereochemical pivot in the synthesis of 4-substituted proline derivatives.[] Its utility stems from its specific stereochemistry: the bromine atom at the C4 position is cis to the C2-carboxyl group. This configuration makes it the ideal substrate for SN2 nucleophilic displacement reactions, which proceed with inversion of configuration to yield biologically relevant trans-4-substituted prolines (e.g., 4-fluoroproline, 4-azidoproline).[] This guide details the synthesis, mechanistic logic, and application of this compound in drug discovery and peptidomimetic design.[]
Chemical Identity & Core Data[1][2][3][4]
| Property | Detail |
| Chemical Name | (2S, 4S)-1-(tert-Butoxycarbonyl)-4-bromopyrrolidine-2-carboxylic acid |
| Common Synonyms | Boc-cis-4-bromo-L-proline; N-Boc-cis-4-bromo-proline |
| CAS Number | 1187932-86-0 |
| Molecular Formula | C₁₀H₁₆BrNO₄ |
| Molecular Weight | 294.14 g/mol |
| Stereochemistry | (2S, 4S) - cis relationship between C2-COOH and C4-Br |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |
Synthetic Logic: The Stereochemical Pivot
The strategic value of (2S, 4S)-1-N-Boc-4-bromo-proline lies in the "Walden Inversion" principle.[] Natural L-hydroxyproline exists as the trans isomer ((2S, 4R)). Direct functionalization often retains stereochemistry or leads to mixtures.[]
To access pure trans-4-functionalized derivatives (which mimic the natural collagen pucker), chemists must first invert the (4R)-hydroxyl to a (4S)-leaving group. The (4S)-bromo derivative serves this purpose perfectly.
-
Step 1 (Inversion): Conversion of trans-4-hydroxy ((2S, 4R)) to cis-4-bromo ((2S, 4S)) via the Appel reaction.[]
-
Step 2 (Inversion): Displacement of cis-4-bromo ((2S, 4S)) by a nucleophile (Nu⁻) to yield trans-4-functionalized product ((2S, 4R)).[]
Pathway Visualization
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester, followed by hydrolysis to the acid. Note: The methyl ester is often the preferred storage form due to higher stability.
Phase 1: Appel Reaction (Formation of C-Br bond)
Reagents: Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq), Carbon Tetrabromide (CBr₄, 1.25 eq), Triphenylphosphine (PPh₃, 1.5 eq), DCM (Solvent).[]
-
Preparation: Dissolve Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool to 0°C.[]
-
Activation: Add CBr₄ to the solution and stir for 10 minutes.
-
Substitution: Slowly add PPh₃ (dissolved in DCM) dropwise over 30 minutes. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Visualize with Ninhydrin or PMA stain).
-
Workup: Add diethyl ether to precipitate triphenylphosphine oxide (Ph₃PO). Filter the solids.[8] Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield Target: 70–85%.[]
-
Stereochemical Check: The product is the cis -bromo ester.
-
Phase 2: Hydrolysis (Ester to Acid)
Critical Caution: Basic hydrolysis of secondary bromides can lead to elimination (forming 3,4-dehydroproline).[] Use mild conditions.
-
Dissolution: Dissolve the bromo-ester in THF/Water (3:1). Cool to 0°C.[]
-
Hydrolysis: Add LiOH (1.1 eq, 1M solution) dropwise.
-
Monitoring: Stir at 0°C–5°C. Do not heat. Monitor closely by LC-MS to detect elimination byproducts.
-
Quench: Once starting material is consumed (typically 2–4 hours), carefully acidify to pH 4 with 1M HCl at 0°C.
-
Extraction: Extract immediately with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
-
Storage: Store at -20°C.
Applications in Drug Discovery
The (2S, 4S)-bromo scaffold is a versatile intermediate for generating diverse proline libraries.
Synthesis of 4-Fluoroproline (19F NMR Probes)
Fluorine substitution at the 4-position alters the ring pucker (endo/exo) and provides a sensitive handle for 19F NMR studies of protein folding.
-
Protocol: React (2S, 4S)-bromo ester with TBAF (Tetrabutylammonium fluoride) or AgF.[]
-
Result: (2S, 4R)-4-fluoro-proline (Trans).[]
Synthesis of 4-Azidoproline (Click Chemistry)
Azidoprolines are essential for "Click" chemistry (CuAAC) to attach fluorophores or drugs to peptides.
-
Protocol: React (2S, 4S)-bromo ester with Sodium Azide (NaN₃) in DMF at 50°C.
-
Result: (2S, 4R)-4-azido-proline (Trans).[]
Synthesis of 4-Thioproline (Native Chemical Ligation)
Thioprolines are used in native chemical ligation and redox-sensitive peptide design.
-
Protocol: React with Potassium Thioacetate (KSAc).
-
Result: (2S, 4R)-4-acetylthio-proline.[]
Application Workflow Diagram
Handling & Stability
-
Thermal Instability: The C-Br bond on the pyrrolidine ring is susceptible to thermal elimination. Avoid temperatures >60°C during workup.[]
-
Storage: Store the solid acid or ester at -20°C under argon.
-
Safety: The compound is an alkylating agent. Handle with gloves and in a fume hood.
-
Solubility: Dissolve in DCM or DMF for reactions; avoid protic solvents (MeOH/EtOH) if solvolysis is a concern during long-term storage.
References
-
PubChem. "(2S, 4S)-1-N-Boc-4-bromo-proline | C10H16BrNO4."[] National Library of Medicine. [Link]
-
Lodd, E. et al. "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering."[] Organic & Biomolecular Chemistry, 2022.[][9] [Link]
-
Verber, D.F. et al. "Synthesis of 4-substituted prolines."[] Journal of Medicinal Chemistry. (Contextual reference for general proline functionalization strategies).
Sources
- 2. mdpi.com [mdpi.com]
- 3. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. iris.cnr.it [iris.cnr.it]
Beyond the Formula: The Strategic Utility of (2S, 4S)-1-N-Boc-4-bromo-proline in Peptidomimetics
Abstract
In the landscape of modern drug design, proline derivatives serve as critical "molecular architects," forcing peptide backbones into specific secondary structures. Among these, (2S, 4S)-1-N-Boc-4-bromo-proline is not merely a halogenated intermediate; it is a stereochemical tool used to lock peptide conformation and facilitate late-stage functionalization ("Proline Editing"). This guide analyzes its physicochemical profile, synthetic pathways, and its role in modulating the endo/exo ring pucker via the gauche effect.
Part 1: Chemical Identity & Physical Profile[1]
For researchers planning synthesis or procurement, the precise stereochemical identification of this molecule is paramount. It is the cis -isomer relative to the carboxyl group, typically synthesized via inversion of the naturally occurring trans-4-hydroxyproline.
Key Data Table[1]
| Property | Specification |
| IUPAC Name | (2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Common Name | N-Boc-cis-4-bromo-L-proline |
| Molecular Formula | C₁₀H₁₆BrNO₄ |
| Molecular Weight | 294.14 g/mol |
| CAS Number | 1260593-55-2 (Primary Commercial); 1187932-86-0 (Related) |
| Stereochemistry | (2S) at |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O |
Part 2: Stereochemical Mechanics & The "Gauche Effect"
To use this molecule effectively, one must understand why the (4S)-bromo substitution is chosen over its (4R) counterpart. The utility lies in the ring pucker .
The Conformational Switch
The pyrrolidine ring of proline is not planar; it puckers to relieve torsional strain.
-
C
-exo pucker: Favored by (2S, 4R)-hydroxyproline (natural collagen). Stabilizes trans amide bonds.[1] -
C
-endo pucker: Favored by (2S, 4S)-bromoproline . Stabilizes cis amide bonds and specific -turns.
The Mechanism
Electronegative substituents (like Br or F) at the 4-position prefer a gauche orientation relative to the ring nitrogen.
-
In the (2S, 4S) isomer, the bromine is cis to the carboxyl group. To achieve the favorable gauche overlap between the
and orbitals (and minimize steric clash), the ring forces itself into the C -endo conformation. -
Application: If your peptide requires a Type VI
-turn or you wish to populate the cis-amide conformer, (2S, 4S)-bromo-proline is the correct building block.
Figure 1: The causal link between 4S-bromination and peptide secondary structure.
Part 3: Synthesis Protocol (Self-Validating)
The synthesis relies on the Appel Reaction or Mitsunobu-type halogenation. The critical feature is the Walden Inversion at the C4 position. To obtain the (4S) product, you must start with the (4R) precursor (standard trans-4-hydroxyproline).
Workflow: Inversion Strategy
Starting Material: N-Boc-trans-4-hydroxy-L-proline (2S, 4R).
Reagents: Carbon Tetrabromide (
Step-by-Step Protocol
-
Preparation:
-
Dissolve 1.0 eq of N-Boc-trans-4-hydroxy-L-proline in anhydrous Dichloromethane (DCM).
-
Validation Check: Ensure solvent is dry; moisture competes with the alcohol for the phosphonium intermediate.
-
-
Activation (0°C):
-
Cool to 0°C. Add 1.5 eq of Triphenylphosphine (
). -
Why? Low temperature prevents side reactions and racemization at the
-carbon.
-
-
Bromination (The Inversion):
-
Workup & Purification:
-
Stir at room temperature for 4-12 hours.
-
Quench with saturated aqueous
. -
Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Self-Validation: Check NMR.[1][3][4][5] The H4 proton signal will shift downfield due to Br, and the coupling constants (
) will change, reflecting the change from trans to cis relative to H2.
-
Figure 2: Synthetic pathway demonstrating the stereochemical inversion from 4R-OH to 4S-Br.
Part 4: Applications in "Proline Editing"
(2S, 4S)-1-N-Boc-4-bromo-proline is rarely the final drug; it is a high-value intermediate. Because Bromine is a good leaving group, this molecule allows for Proline Editing —the stereospecific installation of functional groups via a second
The "Double Inversion" Tactic
If you treat the (2S, 4S)-bromo derivative with a nucleophile (e.g., Sodium Azide,
-
(2S, 4S)-Br +
(2S, 4R)-Azido-Proline-
Result: A trans-substituted proline capable of Click Chemistry (CuAAC), with the stable exo pucker found in collagen.
-
Direct Usage (Peptidomimetics)
Incorporating the bromo-proline directly into a peptide chain (without displacement) is used to:
-
Increase lipophilicity (
) to improve membrane permeability. -
Lock the peptide backbone into a turn conformation to bind specific receptors (e.g., GPCRs).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74788385, (2S, 4S)-1-N-Boc-4-bromo-proline. Retrieved from [Link][6]
-
Raines, R. T., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. (Discusses the stereoelectronic effects of 4-substitution). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S, 4S)-1-N-Boc-4-bromo-proline | C10H16BrNO4 | CID 74788385 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fulcrum of Design: A Technical Guide to 4-Substituted Proline Analogs in Research
Abstract
Proline, the only proteinogenic secondary amino acid, imposes unique and profound conformational constraints on the polypeptide backbone, making it a critical residue in protein structure, folding, and recognition events.[1][2] The strategic modification of its pyrrolidine ring, particularly at the C4-position, offers a powerful toolkit for chemists and biologists to finely tune these properties. This guide provides an in-depth exploration of 4-substituted proline analogs, moving from the fundamental principles of stereoelectronic control to their practical applications in peptide science, drug discovery, and asymmetric catalysis. We will dissect the causal relationships between the nature of the 4-substituent and its impact on ring pucker, cis/trans isomerization, and ultimately, macromolecular stability and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools for molecular design and innovation.
The Unique Role of Proline: A Foundation for Modification
The proline residue is structurally exceptional due to the cyclization of its side chain onto the backbone nitrogen. This feature restricts the backbone dihedral angle φ (phi) and reduces the conformational flexibility of the polypeptide chain.[3] This inherent rigidity is a cornerstone of protein architecture, defining turns, loops, and stabilizing helical structures like the polyproline II (PPII) helix, which is crucial for signal transduction.[2][4]
Two key conformational equilibria are central to proline's function:
-
Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in two primary, low-energy conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the carboxyl group) and Cγ-endo (Cγ is on the same side).[5]
-
Peptide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. While the trans form is generally favored for most peptide bonds, the energy difference for the Xaa-Pro bond is much smaller, leading to a significant population of the cis isomer (typically 5-30%) in proteins.[6] The slow interconversion between these isomers is often a rate-limiting step in protein folding.[7][8]
Substitution at the C4-position provides a direct and predictable means to manipulate these two equilibria, thereby "editing" the properties of a proline-containing peptide or protein.[7][9]
The Art of Control: Stereoelectronic and Steric Effects at the C4-Position
The choice of a substituent at the C4-position and its stereochemistry (R or S) allows for precise control over the pyrrolidine ring's pucker preference. This control is primarily governed by two major physical organic principles: stereoelectronic effects and steric hindrance.
Stereoelectronic Effects: The Gauche Effect and Hyperconjugation
When an electronegative substituent (e.g., fluorine, hydroxyl, amino) is installed at C4, its orientation relative to the electron-rich C-H and C-N bonds of the ring becomes critical. The ring preferentially adopts a pucker that maximizes stabilizing hyperconjugative interactions and satisfies the gauche effect.[5][7]
-
Gauche Effect: A molecule prefers a conformation where adjacent electron-withdrawing groups are positioned gauche (60° dihedral angle) to each other.
-
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (like σ C-H) to an adjacent empty antibonding orbital (like σ* C-F). This interaction is strongest when the orbitals are anti-periplanar.[8][10]
The interplay of these effects leads to a reliable and predictable outcome:
-
(4R)-Substitution with an electronegative group (e.g., (2S, 4R)-4-fluoroproline, Flp; (2S, 4R)-4-hydroxyproline, Hyp) strongly favors a Cγ-exo pucker .[11]
-
(4S)-Substitution with an electronegative group (e.g., (2S, 4S)-4-fluoroproline, flp) strongly favors a Cγ-endo pucker .[10][12][11]
This stereospecific control over ring pucker directly influences the cis/trans isomerism of the preceding peptide bond. The Cγ-exo pucker preorganizes the backbone to favor a trans amide bond , while the Cγ-endo pucker stabilizes the cis conformation .[7][8]
Caption: Stereoelectronic preorganization and collagen stability.
Modulating Protein Stability and Folding
Beyond collagen, 4-fluoroprolines are widely used to probe and engineer protein stability. [12][13]The strong inductive effect of the fluorine atom not only biases the ring pucker but also accelerates cis/trans isomerization, making it a useful tool for studying protein folding kinetics. [12][13]By replacing a specific proline with either (4R)-Flp or (4S)-flp, researchers can test hypotheses about the required conformation (exo vs. endo pucker, trans vs. cis amide) at that position for proper folding and function. [11][14][15]
Utility in Drug Discovery and Medicinal Chemistry
The conformational control imparted by 4-substituted prolines is a powerful strategy in the design of peptidomimetics and small molecule inhibitors.
Constraining Bioactive Peptides
Many peptide hormones and neurotransmitters adopt specific turn structures (e.g., β-turns) to bind to their receptors. [10][16]By incorporating a 4-substituted proline, the peptide can be locked into this bioactive conformation, increasing receptor affinity and metabolic stability. For instance, 4S-substituted prolines, which favor an endo ring pucker, can be used to promote the δ conformation found in β-turns. [10][16]
Scaffolds for Inhibitor Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry. [2]Analogs such as 4-aminoproline and boro-proline have been used to develop potent enzyme inhibitors. For example, 4-substituted boro-proline dipeptides are among the most potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. [17]The 4-substituent can be used to optimize binding interactions within the enzyme's active site and to modulate selectivity against related proteases like DPP8 and DPP9. [17]
Introducing Novel Functionality
The C4-position is sufficiently distant from the peptide backbone that it can be modified with a wide range of functional groups with minimal perturbation. [18]This allows for the introduction of:
-
pH-responsive groups: (4R)-Aminoproline contains an amino group that can be protonated, making peptides containing it sensitive to pH changes, a desirable feature for targeted drug delivery. [19][20]* Bioorthogonal handles: Azides or alkynes can be installed for "click" chemistry, enabling the attachment of imaging agents, drugs, or other probes. [7][8][9]* Spectroscopic probes: Fluorine atoms (¹⁹F-NMR) or other labels can be introduced for biophysical studies. [7][9]
Asymmetric Organocatalysis
Proline itself is a foundational organocatalyst, promoting reactions like aldol and Mannich reactions through an enamine-based mechanism. [21][22]Derivatives with substituents on the ring are used to fine-tune the steric and electronic environment of the catalytic transition state, thereby improving the enantioselectivity and efficiency of these transformations. [23][24]For example, 4-trans-aminoproline-based peptides have been successfully employed as catalysts in enantioselective conjugate additions and aldol reactions. [24]
Methodologies: Synthesis and Analysis
General Synthetic Strategies
The most common and cost-effective starting material for the synthesis of diverse 4-substituted prolines is (2S,4R)-4-hydroxyproline (Hyp), which is commercially available in bulk. [3][25]Key synthetic transformations include:
-
Sₙ2 Inversion: To access the (4S) stereochemistry, the hydroxyl group of Hyp is typically converted to a good leaving group (e.g., a sulfonate ester) followed by nucleophilic displacement.
-
Mitsunobu Reaction: This reaction allows for the inversion of the hydroxyl stereochemistry with a variety of nucleophiles. [7][9]* "Proline Editing" on Solid Phase: A powerful technique where a peptide is synthesized containing a protected Hyp residue. After chain assembly, the hydroxyl group is deprotected and selectively modified on-resin, providing rapid access to a library of analogs within a specific peptide sequence. [7][8][9]
Representative Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline (flp) Peptide via Proline Editing
This protocol is adapted from established on-resin modification procedures. [7][8]
-
Peptide Synthesis: Synthesize the desired peptide sequence on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). At the desired position, incorporate Fmoc-(2S,4R)-Hyp(tBu)-OH.
-
On-Resin Deprotection: After completing the sequence, treat the resin-bound peptide with 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% H₂O to cleave the side-chain protecting groups, including the t-butyl ether on Hyp, while the peptide remains on the resin. Wash thoroughly with dichloromethane (DCM).
-
Fluorination: Swell the resin in anhydrous DCM. Add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (5 equivalents) to the resin suspension. Allow the reaction to proceed for 1-2 hours at room temperature. Caution: Deoxo-Fluor® is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.
-
Cleavage and Purification: Wash the resin extensively with DCM, dimethylformamide (DMF), and methanol. Dry the resin. Cleave the final peptide from the resin using a standard TFA cleavage cocktail. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final (4S)-fluoroproline-containing peptide by liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy.
Conclusion and Future Outlook
4-Substituted proline analogs represent a mature yet continually expanding field of chemical biology. Their ability to exert precise, predictable control over local peptide and protein conformation through well-understood stereoelectronic and steric effects makes them indispensable tools. From stabilizing the world's most abundant protein to creating next-generation therapeutics and catalysts, the strategic modification of proline's C4-position continues to provide foundational insights and practical solutions. Future work will likely focus on developing novel substitutions to create "smart" materials that respond to multiple stimuli, expanding the catalytic repertoire of proline derivatives, and applying these analogs to increasingly complex biological systems to unravel the intricate relationship between protein structure, dynamics, and function.
References
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Center for Biotechnology Information. [Link]
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Center for Biotechnology Information. [Link]
-
The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker. PubMed. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
COLLAGEN STRUCTURE AND STABILITY. National Center for Biotechnology Information. [Link]
-
Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues. Drink Harlo. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. [Link]
-
Conformational landscape of substituted prolines. SciSpace. [Link]
-
Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. [Link]
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4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. National Center for Biotechnology Information. [Link]
-
Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation. PubMed. [Link]
-
Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]
-
Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]
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Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]
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Hydroxyproline. Wikipedia. [Link]
-
Substituted proline derivatives as organocatalysts in Michael reaction. ResearchGate. [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
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Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]
-
4-substituted prolines: Useful reagents in enantioselective synthesis and conformational restraints in the design of bioactive peptidomimetics. ResearchGate. [Link]
-
Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry. [Link]
-
Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]
-
The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. National Center for Biotechnology Information. [Link]
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Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]
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A convenient synthetic route to (2 S ,4 S )-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]
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Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. National Center for Biotechnology Information. [Link]
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Conformational landscape of substituted prolines. National Center for Biotechnology Information. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]
-
Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science. [Link]
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Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]
-
Proline Derivatives and Analogs. Iris Biotech. [Link]
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Proline organocatalysis. Wikipedia. [Link]
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Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. National Center for Biotechnology Information. [Link]
-
Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. ResearchGate. [Link]
-
4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Brominated Proline Derivatives
Introduction: The Strategic Role of Proline Analogs in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of potent peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation.[3][4][5] Proline, with its unique cyclic structure, naturally restricts the conformational freedom of the peptide backbone and plays a critical role in protein folding and molecular recognition.[6][7][][9] Consequently, synthetic proline analogs are invaluable tools for medicinal chemists.[10][11]
This guide focuses on the synthesis and application of peptidomimetics incorporating brominated proline derivatives. The introduction of a bromine atom serves a dual purpose. Firstly, it acts as a versatile synthetic handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the creation of diverse proline chimeras.[10][12] Secondly, the bromine atom itself can influence the biological activity and pharmacokinetic properties of the final peptidomimetic through halogen bonding and other interactions.[13][14] We will delve into the synthetic strategies for preparing these valuable building blocks and provide detailed protocols for their incorporation into peptide scaffolds.
The Chemistry of Proline Bromination: A Gateway to Diversity
The regioselective introduction of a bromine atom onto the proline ring is a critical first step. The 3- and 4-positions of the pyrrolidine ring are the most common sites for substitution. The choice of brominating agent and reaction conditions is paramount to achieving the desired stereochemistry and avoiding unwanted side reactions.
Diagram: Synthetic Utility of Brominated Proline
Caption: Workflow for utilizing brominated proline in peptidomimetic synthesis.
Key Synthetic Approaches to Brominated Prolines
Several methods have been developed for the synthesis of brominated proline derivatives. A common strategy involves the direct bromination of a suitable proline precursor. For instance, the synthesis of 3-substituted prolines can be achieved through the nucleophilic substitution of a bromine intermediate.[10][12] This often involves the formation of an imine intermediate, followed by bromination with an electrophilic bromine source like N-bromosuccinimide (NBS).[10]
A particularly powerful and versatile method for accessing 4-substituted prolines, including 4-bromoproline, is the "proline editing" approach.[15][16] This solid-phase strategy begins with the incorporation of hydroxyproline into a peptide sequence. The hydroxyl group is then converted into a leaving group, such as a nosylate or tosylate, which can be displaced by a bromide source with inversion of stereochemistry.[15][16] This method allows for the late-stage functionalization of peptides, providing rapid access to a library of analogs.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key brominated proline intermediate and its subsequent use in peptidomimetic synthesis.
Protocol 1: Solid-Phase Synthesis of a Peptide Containing 4S-Bromoproline via Proline Editing
This protocol is adapted from the "proline editing" methodology and describes the conversion of a resin-bound peptide containing 4R-hydroxyproline (Hyp) to the corresponding 4S-bromoproline-containing peptide.[15][16]
Materials:
-
Fmoc-4R-Hyp(Trt)-OH
-
Rink Amide MBHA resin
-
Standard Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Workflow Diagram:
Caption: Solid-phase synthesis and proline editing workflow.
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on Rink Amide MBHA resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Incorporate Fmoc-4R-Hyp(Trt)-OH at the desired position.
-
Trityl Deprotection: After completion of the peptide sequence, selectively remove the trityl protecting group from the hydroxyproline residue by treating the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes, repeated 5 times. Wash the resin thoroughly with DCM and DMF.
-
Mitsunobu Bromination:
-
Swell the resin in anhydrous DCM.
-
Prepare a solution of triphenylphosphine (10 eq) and carbon tetrabromide (10 eq) in DCM.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DCM, DMF, and finally DCM.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR to confirm the presence of the brominated proline residue.
Self-Validation: The success of the bromination can be confirmed by a characteristic mass shift in the mass spectrum of the final peptide (+62 Da for Br replacing OH). The stereochemistry can be confirmed by NMR analysis of the purified peptide, comparing the chemical shifts of the proline ring protons to known standards.[15]
Protocol 2: Nucleophilic Substitution on a Brominated Proline-Containing Peptide
This protocol describes a representative nucleophilic substitution reaction on the resin-bound 4S-bromoproline-containing peptide to introduce a new functional group.
Materials:
-
Resin-bound peptide containing 4S-bromoproline (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
DCM
-
DMF
Procedure:
-
Resin Swelling: Swell the resin-bound peptide containing 4S-bromoproline in DMSO.
-
Nucleophilic Substitution:
-
Prepare a solution of sodium azide (20 eq) in DMSO.
-
Add the solution to the resin and heat at 50°C for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After completion of the reaction, wash the resin thoroughly with DMSO, water, DMF, and DCM.
-
Cleavage and Purification: Cleave, purify, and characterize the resulting 4R-azidoproline-containing peptide as described in Protocol 1.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMSO is crucial for SN2 reactions as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[17] Heating the reaction mixture increases the reaction rate.
Data Presentation and Characterization
The successful synthesis of brominated proline derivatives and their subsequent conversion to other analogs should be rigorously characterized.
Table 1: Representative Characterization Data
| Compound | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | RP-HPLC Retention Time (min) |
| Ac-Tyr-Hyp-Asn-NH₂ | 481.2 | 481.3 | 10.5 |
| Ac-Tyr-(4S-Br-Pro)-Asn-NH₂ | 543.1 | 543.2 | 12.1 |
| Ac-Tyr-(4R-N₃-Pro)-Asn-NH₂ | 504.2 | 504.3 | 11.2 |
Applications in Drug Development
The ability to introduce a wide range of functionalities onto the proline scaffold via brominated intermediates opens up vast possibilities for drug discovery. For example, the introduction of charged or polar groups can enhance solubility and modulate cell permeability. The incorporation of aromatic or aliphatic side chains can be used to probe interactions with biological targets and improve binding affinity. Furthermore, the constrained nature of these proline analogs can be exploited to stabilize specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.[12]
Conclusion
The synthesis of peptidomimetics using brominated proline derivatives is a powerful strategy for generating novel drug candidates. The versatility of the bromine atom as a synthetic handle allows for the creation of diverse libraries of proline-containing peptidomimetics. The detailed protocols and experimental considerations provided in this guide are intended to equip researchers with the necessary tools to explore this exciting area of medicinal chemistry. The continued development of innovative synthetic methodologies, such as the "proline editing" approach, will undoubtedly further expand the scope and impact of these valuable building blocks in the design of next-generation therapeutics.
References
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- 4. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 17. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (2S, 4S)-1-N-Boc-4-bromo-proline Methyl Ester
Introduction: The Strategic Value of Functionalized Proline Scaffolds
Proline and its derivatives are foundational motifs in medicinal chemistry and drug discovery. Their unique cyclic structure imparts conformational rigidity to peptide chains and serves as a versatile scaffold for presenting diverse chemical functionalities in three-dimensional space.[1][2] The ability to selectively functionalize the proline ring, particularly at the C4-position, opens a vast chemical space for developing novel therapeutics, molecular probes, and catalysts.[3][4]
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] Applying these reactions to chiral building blocks like (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester allows for the stereospecific introduction of aryl, alkynyl, and amino moieties, creating a library of complex and high-value proline analogues from a single, readily available starting material.
This guide provides detailed, field-proven protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—using (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester as the electrophilic partner. We will delve into the mechanistic underpinnings of each reaction to explain the rationale behind reagent selection and reaction conditions, ensuring researchers can not only execute these protocols but also adapt and troubleshoot them effectively.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-Proline Derivatives
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures prevalent in pharmaceuticals.[6][7] Its utility stems from the mild reaction conditions and the commercial availability, stability, and low toxicity of its organoboron reagents.[8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the proline substrate, forming a Pd(II) complex. This is often the rate-determining step.[8]
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]
// Inputs and Outputs pro_br [label="(2S,4S)-Boc-4-bromo-proline Me ester", shape=box, style=filled, fillcolor="#E8E8E8"]; boronic_acid [label="Aryl Boronic Acid\n+ Base", shape=box, style=filled, fillcolor="#E8E8E8"]; product [label="4-Aryl-Proline Product", shape=box, style=filled, fillcolor="#E8E8E8"];
pro_br -> oxidative_addition [style=bold, color="#5F6368"]; boronic_acid -> transmetalation [style=bold, color="#5F6368"]; reductive_elimination -> product [style=bold, color="#5F6368"]; } caption: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Synthesis of Methyl (2S, 4S)-1-N-Boc-4-phenylprolinate
This protocol is a representative example for coupling with phenylboronic acid. It can be adapted for various aryl and heteroaryl boronic acids.
Materials:
-
(2S, 4S)-1-N-Boc-4-bromo-proline methyl ester (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester, phenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.
-
Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the proline substrate.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | dppf is a robust ligand that promotes efficient coupling for a wide range of substrates. |
| Ligand | dppf (part of precatalyst) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[10] Carbonates are often sufficient and tolerate many functional groups. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A polar, often biphasic solvent system is used to dissolve both the organic substrate and the inorganic base/boronate salt. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier, particularly for the oxidative addition step. |
| Typical Yield | 70 - 95% | Yields are substrate-dependent. Electron-deficient boronic acids may react faster. |
Sonogashira Coupling: Synthesis of 4-Alkynyl-Proline Derivatives
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[12][13] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[14]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[12]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the proline-bromide bond.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The alkynyl and proline groups are reductively eliminated from the Pd(II) center to form the product and regenerate the Pd(0) catalyst.
// Connections between cycles cu_acetylide -> pd_complex [style=bold, color="#5F6368", lhead=cluster_pd_cycle];
// Inputs and Outputs pro_br [label="(2S,4S)-Boc-4-bromo-proline Me ester", shape=box, style=filled, fillcolor="#E8E8E8"]; alkyne [label="Terminal Alkyne\n+ Base (Amine)", shape=box, style=filled, fillcolor="#E8E8E8"]; product [label="4-Alkynyl-Proline Product", shape=box, style=filled, fillcolor="#E8E8E8"];
pro_br -> pd0 [style=invis]; alkyne -> cu_halide [style=invis]; di_org_pd -> product [style=invis]; edge[style=bold, color="#5F6368"]; pro_br -> pd_complex; alkyne -> cu_acetylide; di_org_pd -> product; } caption: Sonogashira Dual Catalytic Cycle
Experimental Protocol: Synthesis of Methyl (2S, 4S)-1-N-Boc-4-(phenylethynyl)prolinate
Materials:
-
(2S, 4S)-1-N-Boc-4-bromo-proline methyl ester (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester, PdCl₂(PPh₃)₂, and CuI under a nitrogen or argon atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., Et₃N). Stir for 5 minutes. Then, add phenylacetylene dropwise via syringe.
-
Degassing: It is good practice to degas the solvent and amine base by bubbling nitrogen through them for 15-20 minutes prior to addition. Causality: Oxygen can induce homocoupling of the alkyne (Glaser coupling), a major side reaction.[15]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available palladium sources that are effective for this transformation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for activating the terminal alkyne by forming the copper acetylide intermediate.[12] |
| Base | Et₃N, DIPEA, Piperidine | Acts as both a base to deprotonate the alkyne and often as a solvent. Must be an amine base. |
| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic solvents are typically used to ensure solubility of all components. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at room temperature, a significant advantage of this method. |
| Typical Yield | 75 - 98% | Generally very high-yielding with minimal side products if conducted under strictly anaerobic conditions. |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-Proline Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18]
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions but with specific considerations for the nitrogen nucleophile.[17]
-
Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition to the C-Br bond of the proline substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. This is a crucial step.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium amido complex, yielding the aminated proline product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step.[19]
// Inputs and Outputs pro_br [label="(2S,4S)-Boc-4-bromo-proline Me ester", shape=box, style=filled, fillcolor="#E8E8E8"]; amine [label="Primary or Secondary Amine\n+ Strong Base", shape=box, style=filled, fillcolor="#E8E8E8"]; product [label="4-Amino-Proline Product", shape=box, style=filled, fillcolor="#E8E8E8"];
pro_br -> oxidative_addition [style=bold, color="#5F6368"]; amine -> amine_coordination [style=bold, color="#5F6368"]; reductive_elimination -> product [style=bold, color="#5F6368"]; } caption: Buchwald-Hartwig Amination Cycle
Experimental Protocol: Synthesis of Methyl (2S, 4S)-1-N-Boc-4-(phenylamino)prolinate
Materials:
-
(2S, 4S)-1-N-Boc-4-bromo-proline methyl ester (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel. Causality: NaOtBu is highly hygroscopic and reactive; Pd₂(dba)₃ and XPhos are air-sensitive. Excluding air and moisture is paramount.
-
Reagent Addition: Remove the vessel from the glovebox. Add the (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester and anhydrous toluene.
-
Final Addition: Add aniline via syringe.
-
Degassing: Ensure the system is under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100 °C. Stir until the starting material is consumed as determined by TLC or LC-MS (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) precatalysts that form the active L-Pd(0) species in situ.[20] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl monophosphine ligands are essential. They accelerate reductive elimination, which is often slow for C-N bond formation.[19] |
| Base | NaOtBu, KOtBu, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.[18] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion.[20] |
| Typical Yield | 65 - 90% | Yields are highly dependent on the steric and electronic properties of the amine coupling partner. |
References
-
Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. ResearchGate. [Link]
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. [Link]
-
Regio- and stereospecific synthesis of C-3 functionalized proline derivatives by palladium catalyzed directed C(sp3)-H arylation. PubMed. [Link]
-
Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]
-
General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. LinkedIn. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]
-
Suzuki–Miyaura Cross–Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. RSC Publications. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. RSC Publishing. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Myers' Group, Harvard University. [Link]
Sources
- 1. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. real.mtak.hu [real.mtak.hu]
- 20. organic-synthesis.com [organic-synthesis.com]
Application Note: Boc-Protection and Deprotection of 4-Bromo-Proline
This Application Note is structured to guide researchers through the nuanced handling of 4-bromo-proline , a valuable but chemically sensitive building block. Unlike standard amino acids, the secondary bromide introduces a risk of elimination (to 3,4-dehydroproline) or substitution, requiring specific modifications to standard Boc protocols.
Executive Summary & Strategic Considerations
4-Bromo-proline is a critical intermediate for synthesizing stapled peptides, peptidomimetics, and conformationally constrained ligands. However, the C4-Bromine substituent acts as a good leaving group, making the molecule susceptible to E2 elimination under basic conditions and nucleophilic substitution (S_N2) under thermal stress.
Core Challenges:
-
Elimination Risk: Strong bases (NaOH, LiOH) used in standard Schotten-Baumann protection can trigger dehydrohalogenation.
-
Acid Stability: While the C-Br bond is generally stable to acid, the workup following Boc-removal is the danger zone. Neutralizing an acidic salt to a free base often spikes pH, causing rapid degradation.
-
Stereochemical Drift: The C4 center can epimerize via transient carbocation formation if conditions are too harsh.
This guide provides mild, self-validating protocols designed to preserve the halogen handle and stereochemical integrity.
Part 1: Boc-Protection Protocol
Objective: Install the tert-butoxycarbonyl group on H-Pro(4-Br)-OH (or its ester) without triggering elimination.
Experimental Logic (Expertise)
Standard amino acid protection often uses NaOH to maintain high pH. For 4-bromo-proline, this is hazardous.[1] We utilize Sodium Bicarbonate (NaHCO₃) as a milder base. It buffers the reaction around pH 8-9, sufficient to nucleophilically activate the amine but insufficient to deprotonate the C3/C5 protons required for E2 elimination.
Materials
-
Substrate: 4-Bromo-L-proline hydrobromide (H-Pro(4-Br)-OH·HBr)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O)[2]
-
Base: Sodium Bicarbonate (NaHCO₃)
-
Solvent: THF / Water (1:1 v/v)
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 equiv of H-Pro(4-Br)-OH·HBr in water (5 mL per gram of substrate).
-
Buffering: Add 2.5 equiv of NaHCO₃. Note: Evolution of CO₂ will occur.[3][4] Stir until gas evolution ceases and the solution is clear.
-
Reagent Addition: Dilute the mixture with an equal volume of THF. Add 1.1 equiv of Boc₂O dropwise at 0°C.
-
Why? Adding Boc₂O slowly at low temperature prevents exotherms that could encourage side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup (Critical):
-
Evaporate THF under reduced pressure (keep bath <35°C).
-
Acidify the remaining aqueous layer carefully with 1M KHSO₄ or 10% Citric Acid to pH 3–4.
-
Avoid HCl: Strong mineral acids can cause isobutylene loss or premature deprotection.
-
Extract immediately with Ethyl Acetate (3x).
-
-
Isolation: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Result: N-Boc-4-bromo-proline is typically obtained as a white foam/solid.
-
Quantitative Data Summary
| Parameter | Standard Proline | 4-Bromo-Proline Protocol | Reason |
| Base | 1M NaOH (pH >12) | Sat. NaHCO₃ (pH ~8.5) | Prevent E2 elimination to dehydroproline. |
| Acidification | Conc. HCl to pH 1 | 10% Citric Acid to pH 3 | Prevent acid-catalyzed hydrolysis of C-Br. |
| Yield Target | >95% | 85–92% | Milder conditions sacrifice slight kinetics for purity. |
Part 2: Boc-Deprotection Protocol
Objective: Remove the Boc group to yield the free amine or salt for subsequent coupling.
Experimental Logic (Trustworthiness)
The "TFA/DCM" method is standard but problematic for scale-up due to the volatility of TFA and the difficulty of removing it completely without heating (which degrades the bromide). Recommended Method: HCl in Dioxane . This method precipitates the product directly as the hydrochloride salt, avoiding the need for rotary evaporation of acidic liquids and minimizing exposure to moisture (hydrolysis risk).
Step-by-Step Protocol
-
Preparation: Dissolve N-Boc-4-bromo-proline (1.0 equiv) in minimal dry 1,4-Dioxane .
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C under Argon.
-
Visual Check: A white precipitate (the amine salt) should begin to form within 15–30 minutes.
-
-
Completion: Stir at RT for 1–2 hours. Monitor by TLC (stain with Ninhydrin; Boc-protected amine does not stain, free amine stains red/purple).
-
Isolation (The "No-Heat" Method):
-
Do NOT evaporate. Instead, dilute the reaction mixture with cold Diethyl Ether (Et₂O) or Hexane .
-
Filter the white precipitate under inert atmosphere (nitrogen blanket) if possible.
-
Wash the filter cake copiously with Et₂O to remove residual Boc byproducts (tert-butyl chloride/alcohol).
-
-
Drying: Vacuum dry the solid at RT.
-
Storage: Store as the HCl salt at -20°C. Do not convert to free base for storage.
-
Troubleshooting: The "Free Base" Trap
If you must use the free base for the next step (e.g., a coupling reaction sensitive to salt):
-
Do NOT use aqueous extraction with NaOH.
-
Protocol: Suspend the HCl salt in DCM. Add DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) in situ immediately before the coupling agent. This releases the free amine transiently in the presence of the electrophile, minimizing the lifetime of the unstable free amine species.
Visualizing the Chemistry
The following diagrams illustrate the reaction pathways and the critical "Danger Zone" where elimination occurs.
Diagram 1: Protection & Deprotection Workflow
Caption: Optimized workflow emphasizing pH control and anhydrous conditions to maximize stability.
Diagram 2: The Elimination Risk (Mechanism)
Caption: Pathway of degradation. Exposure to strong base triggers E2 elimination of HBr, destroying the chiral center and the halogen handle.
Analytical Validation
To ensure the protocol was successful, verify the following signals:
-
¹H NMR (DMSO-d₆):
-
C4-H (Methine): Look for a multiplet around 4.6–4.8 ppm .
-
Check: If this signal disappears and alkene protons appear (5.8–6.0 ppm), elimination has occurred.
-
-
Boc Group: Strong singlet at 1.40 ppm (9H) for the protected species.
-
-
Mass Spectrometry (ESI):
-
Isotope Pattern: Bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The molecular ion [M+H]⁺ should show a distinct "doublet" peak separated by 2 mass units.
-
Validation: If the M+2 peak is missing, you likely have the dehydro-impurity or hydrolyzed alcohol.
-
-
References
-
Common Organic Chemistry. "Boc Protection Mechanism and Protocols." Available at: [Link]
-
Royal Society of Chemistry (RSC). "General Procedure for the deprotection of the Boc-group." Polymer Chemistry Supporting Information. Available at: [Link]
-
ResearchGate. "Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline." (Analogous halogenated proline handling). Available at: [Link]
Sources
Application Notes and Protocols: (2S, 4S)-1-N-Boc-4-bromo-proline as a Scaffold for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The constrained cyclic structure of proline makes it a cornerstone in medicinal chemistry, particularly for designing peptidomimetics that target enzyme active sites. The introduction of substituents at the C4-position of the pyrrolidine ring offers a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide details the strategic application of (2S, 4S)-1-N-Boc-4-bromo-proline , a versatile chiral building block, in the development of potent and selective enzyme inhibitors. We provide in-depth scientific rationale, detailed synthetic protocols for derivatization via nucleophilic substitution, and a comprehensive methodology for evaluating the inhibitory activity of the resulting compounds against a representative protease target.
Introduction: The Strategic Advantage of a C4-Substituted Proline Scaffold
The proline ring's rigidity reduces the entropic penalty of binding to a protein target, often leading to higher affinity compared to more flexible acyclic analogues.[1] The (2S, 4S) stereochemistry of the starting material pre-organizes the substituents in a specific spatial orientation, which is critical for precise interaction with enzyme subsites.
(2S, 4S)-1-N-Boc-4-bromo-proline is a particularly valuable starting material for several key reasons:
-
The Proline Core: It mimics the natural proline residue, making it an excellent starting point for inhibitors of proteases that recognize proline-containing substrates, such as Dipeptidyl Peptidase IV (DPP-IV) or Cathepsin K.[2][3] The S2 subsite of Cathepsin K, for instance, is known to be small and shallow, showing a preference for proline or hydroxyproline at this position.[3]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen under a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions without affecting most other functional groups.
-
The C4-Bromo Substituent: The bromine atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions.[4] This allows for the stereospecific introduction of a diverse array of chemical functionalities at the C4 position, enabling extensive Structure-Activity Relationship (SAR) studies. The SN2 mechanism ensures an inversion of stereochemistry at the C4 carbon, transforming the (4S)-bromo starting material into a (4R)-substituted product.[5] This stereochemical control is paramount for optimizing interactions within a defined enzyme binding pocket.
The introduction of a halogen, like bromine, into a molecular structure is a well-established strategy in drug design. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity and specificity.[4]
Synthetic Protocol: Diversification via Nucleophilic Substitution
This section provides a representative protocol for the synthesis of a novel 4-substituted proline derivative, a potential enzyme inhibitor, starting from (2S, 4S)-1-N-Boc-4-bromo-proline. The example uses 4-thiocresol as the nucleophile to generate a (2S, 4R)-4-(p-tolylthio)-L-proline derivative. This class of sulfur-containing compounds is relevant to the development of inhibitors for enzymes like the antihypertensive drug target, angiotensin-converting enzyme (ACE).[6]
Workflow for Synthesis and Characterization
Caption: Synthetic workflow for a 4-substituted proline derivative.
Protocol 2.1: Synthesis of (2S, 4R)-1-(tert-butoxycarbonyl)-4-(p-tolylthio)pyrrolidine-2-carboxylic acid
Materials:
-
(2S, 4S)-1-N-Boc-4-bromo-proline (1.0 eq)[7]
-
4-Thiocresol (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for flash chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (2S, 4S)-1-N-Boc-4-bromo-proline (e.g., 294 mg, 1.0 mmol) and anhydrous DMF (10 mL).
-
Add potassium carbonate (345 mg, 2.5 mmol) and 4-thiocresol (149 mg, 1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer with 1 M HCl (2 x 25 mL) and then with brine (1 x 25 mL).
-
Self-Validation: The acid wash removes residual DMF and any unreacted base. The brine wash removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate containing 1% acetic acid to afford the pure product.
-
Causality Note: The addition of acetic acid to the eluent helps to keep the carboxylic acid protonated, leading to better peak shape and separation on the silica gel.
-
Characterization: The final product should be characterized to confirm its structure and purity.
-
LC-MS: To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To verify the chemical structure, including the successful incorporation of the p-tolylthio group and the stereochemistry.
-
HPLC: To determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Application: Evaluation as an Enzyme Inhibitor
The newly synthesized proline derivatives can be screened for inhibitory activity against a variety of enzymes. Cathepsin K, a cysteine protease involved in bone resorption, is an excellent target for proline-based inhibitors and serves as a representative example here.[9]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining inhibitor potency (IC50).
Protocol 3.1: Cathepsin K Inhibition Assay (IC₅₀ Determination)
This protocol is adapted from methods used for evaluating cysteine protease inhibitors.[10]
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)
-
Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, pH 5.5
-
Activation Buffer Component: 5 mM Dithiothreitol (DTT)
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Prepare a stock solution of Cathepsin K in assay buffer. Immediately before use, dilute the enzyme to its final working concentration in assay buffer containing freshly added 5 mM DTT. Incubate for 10-15 minutes at room temperature to ensure the active site cysteine is reduced and the enzyme is fully active.
-
Causality Note: Cysteine proteases require a reduced thiol in their active site for catalytic activity. DTT is a reducing agent that ensures the catalytic cysteine (Cys25 in Cathepsin K) is in its active, nucleophilic state.[10]
-
-
Inhibitor Dilution: Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM). Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 100 nM).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 1 µL of the serially diluted inhibitor in DMSO to the sample wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor (for 100% inhibition).
-
Add 25 µL of the activated Cathepsin K solution to all wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the substrate solution (Z-FR-AMC) in assay buffer. To initiate the reaction, add 25 µL of the substrate solution to all wells. The final substrate concentration should be at or below its Kₘ value.
-
Data Collection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence every 60 seconds for 30-60 minutes in kinetic mode. The cleavage of the AMC group by the enzyme results in a fluorescent signal.
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (rate) by performing a linear regression on the linear portion of the fluorescence vs. time curve.[11]
-
Normalize the rates by subtracting the rate of the "100% inhibition" control and expressing the results as a percentage of the "0% inhibition" (DMSO only) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter variable slope equation using a non-linear regression software (e.g., GraphPad Prism, Origin).
-
Expected Results & Data Interpretation
The synthetic protocol is expected to yield the desired 4-substituted proline derivative with good purity after chromatography. The SN2 reaction should proceed with high stereoselectivity, resulting in the inversion of the C4 stereocenter.
In the enzyme assay, a potent inhibitor will show a dose-dependent decrease in the rate of substrate cleavage. The resulting IC₅₀ value provides a quantitative measure of the inhibitor's potency. Below is a table of representative data for known 4-substituted proline-based inhibitors targeting different enzymes to provide context.
| Inhibitor Scaffold | Target Enzyme | Substitution at C4 | Reported Potency (IC₅₀ or Kᵢ) | Reference |
| Dipeptidyl Nitrile | Cathepsin K | 4-Methylproline (at P2) | Kᵢ = 50.1 nM | [3] |
| Boro-proline Dipeptide | DPP-IV | 4-Hydroxyproline (4S) | Potent Inhibition | [12] |
| Peptidomimetic | Cathepsin K | Proline-based | IC₅₀ = 0.34 µM | [10] |
| Casein-derived Peptide | DPP-IV | Proline (C-terminus) | IC₅₀ = 65.3 µM | [13] |
The results from these experiments will guide the next steps in the drug discovery process. Low micromolar to nanomolar potency would indicate a promising lead compound. Further studies would involve assessing selectivity against related enzymes and optimizing the C4-substituent and other parts of the molecule to improve potency and drug-like properties.
References
-
Tanner, J. J. (2020). Structural and kinetic studies of proline metabolic enzyme inhibitors and inactivators. University of Missouri-Columbia. Available at: [Link]
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Food Chemistry.
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. ScienceDirect. Available at: [Link]
-
Edmondson, S. D., et al. (2009). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. Available at: [Link]
-
Tanner, J. J. (2020). Structural and kinetic studies of proline metabolic enzyme inhibitors and inactivators. University of Missouri Libraries. Available at: [Link]
-
Mukhlif, M. G., et al. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. ResearchGate. Available at: [Link]
-
Mukhlif, M. G., et al. (2023). Synthesis, Characterization and Molecular Docking of L-Proline Amide Derivatives and Their Application as Angiotensin Converting Enzyme Inhibitors. AIP Publishing. Available at: [Link]
-
Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PMC. Available at: [Link]
-
de Souza, P. C. T., et al. (2024). Novel selective proline-based peptidomimetics for human cathepsin K inhibition. PubMed. Available at: [Link]
-
Seebach, D., et al. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]
-
Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science. Available at: [Link]
-
Unknown. (n.d.). Nucleophilic Substitution Reactions. Course Hero. Available at: [Link]
-
Unknown. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]
-
Gedi, V., & Miller, B. G. (2022). Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer. JACS Au. Available at: [Link]
-
Gorske, B. C., et al. (2009). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]
-
Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. PMC. Available at: [Link]
-
Unknown. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link]
-
Drake, F. H., et al. (2000). Cathepsin K and the design of inhibitors of cathepsin K. PubMed. Available at: [Link]
-
Hyla, A. S., et al. (2018). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S, 4S)-1-N-Boc-4-bromo-proline. PubChem. Available at: [Link]
-
Thompson, S. K., et al. (1998). Structure-based design of cathepsin K inhibitors containing a benzyloxy-substituted benzoyl peptidomimetic. PubMed. Available at: [Link]
-
Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. Available at: [Link]
-
Augusto, F. S., et al. (2021). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. Available at: [Link]
-
Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. Available at: [Link]
-
Unknown. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. Available at: [Link]
-
LibreTexts. (2021). 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. Available at: [Link]
-
Augusto, F. S., et al. (2021). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. Available at: [Link]
-
Ball, P., & Price, C. P. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. Basicmedical Key. Available at: [Link]
-
Augusto, F. S., et al. (2021). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. ResearchGate. Available at: [Link]
-
Kim, M., et al. (2013). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. PubMed. Available at: [Link]
-
Unknown. (n.d.). Nucleophilic Substitution Reactions. Taylor & Francis eBooks. Available at: [Link]
- Unknown. (2015). Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents.
Sources
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- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
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- 13. DSpace [researchrepository.ul.ie]
Application Note & Protocols: Strategic Induction of Peptide Secondary Structures Using (2S, 4S)-1-N-Boc-4-bromo-proline
Executive Summary: Beyond the Primary Sequence
In the landscape of modern drug discovery and biomaterial science, controlling the three-dimensional structure of peptides is paramount. Conformationally constrained peptides offer significant advantages over their flexible linear counterparts, including enhanced binding affinity, improved metabolic stability, and increased target specificity.[1][2][3] Proline, with its unique cyclic structure, is a natural linchpin for introducing conformational rigidity into a peptide backbone.[4][5] This guide delves into an advanced strategy: the use of a stereochemically defined, halogenated proline analog, (2S, 4S)-1-N-Boc-4-bromo-proline , to predictably enforce specific secondary structures. We will explore the underlying stereoelectronic principles governing this control and provide detailed protocols for its incorporation and subsequent structural verification, empowering researchers to rationally design peptides with precisely engineered topologies.
The Science of Conformational Pre-organization
The central premise of using modified amino acids is to "pre-organize" a peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[2][6] The proline ring is not flat; it exists in two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). This ring pucker is directly coupled to the main-chain torsion angles (φ, ψ) and the cis/trans isomerization state of the preceding peptide bond.[5][7]
The Role of the 4S-Bromo Substituent: A Stereoelectronic Switch
The introduction of an electron-withdrawing substituent, such as a bromine atom, at the C4 position of the proline ring creates a powerful stereoelectronic effect. This is primarily a gauche effect, where the molecule preferentially adopts a conformation that places the electron-rich C-H bond anti-periplanar to the electron-deficient C-Br bond.
For the (2S, 4S) stereoisomer, this stereoelectronic interaction strongly favors an endo ring pucker.[8] This specific pucker has two critical consequences for the peptide backbone:
-
Favors Cis-Amide Bonds: The endo pucker sterically disfavors the trans conformation of the preceding Xaa-Pro peptide bond, thereby increasing the population of the cis isomer.[7][8] The formation of a cis-prolyl bond is a cornerstone for inducing β-turns and other compact structures.
-
Influences Backbone Dihedrals: The endo pucker restricts the allowable φ and ψ angles, guiding the peptide chain into more extended or turn-like conformations.
The diagram below illustrates how the 4S-bromo substituent dictates the proline ring's conformation.
Figure 1: Logical flow from incorporation of (2S, 4S)-4-bromo-proline to the induction of defined secondary structures.
Core Reagent: Properties and Handling
Before proceeding to synthesis, it is essential to understand the properties of the key building block.
| Property | Value | Source |
| Full Chemical Name | (2S, 4S)-1-tert-butoxycarbonyl-4-bromo-pyrrolidine-2-carboxylic acid | [9] |
| Abbreviation | Boc-(2S, 4S)-4-Br-Pro-OH | - |
| CAS Number | 1187932-86-0 | [9] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [9] |
| Molecular Weight | 294.14 g/mol | [9] |
| Appearance | White to off-white solid | Supplier Data |
| Storage | Store at 2-8°C, protect from moisture | Standard Practice |
Experimental Application: Protocols & Workflows
This section provides detailed protocols for the incorporation of Boc-(2S, 4S)-4-Br-Pro-OH into a target peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and the subsequent analysis of the resulting secondary structure.
Figure 2: High-level experimental workflow for peptide synthesis and structural characterization.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based SPPS strategy. If using a Boc-protected resin and strategy, the N-terminal protecting group on the bromo-proline must be Fmoc. The title compound is Boc-protected, suitable for the final N-terminal residue or for solution-phase synthesis. For internal incorporation via Fmoc-SPPS, Fmoc-(2S, 4S)-4-Br-Pro-OH would be required. The principles remain the same.
Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on a solid support.[10] The choice of coupling reagent is critical for sterically demanding residues like 4-bromo-proline to ensure complete reaction and prevent deletion sequences.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Standard Fmoc-protected amino acids
-
Fmoc-(2S, 4S)-4-Br-Pro-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
Pre-activate the standard Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours.
-
Wash with DMF (5x). Perform a Kaiser test to confirm reaction completion.
-
-
Incorporation of Fmoc-(2S, 4S)-4-Br-Pro-OH:
-
Causality: Due to the steric bulk and altered electronics of the bromo-proline, a more robust and longer coupling is required. Double coupling ensures the highest possible yield.
-
Pre-activate Fmoc-(2S, 4S)-4-Br-Pro-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add to the resin and allow to react for 4 hours.
-
Wash with DMF (3x).
-
Perform a double couple: Repeat the activation and coupling step with a fresh mixture for another 4 hours or overnight.
-
Wash thoroughly with DMF (5x) and DCM (3x). A negative Kaiser test is crucial before proceeding.
-
-
Chain Elongation: Repeat steps of deprotection and coupling for the remaining amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.
Protocol: Peptide Cleavage and Purification
Rationale: A strong acid cocktail is required to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers are included to prevent side reactions with reactive species generated during cleavage.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Reverse-Phase HPLC system with a C18 column
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v).
-
Add the cocktail to the dried resin (10 mL per gram of resin) and react for 3 hours at room temperature with gentle shaking.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain a white, fluffy powder. Confirm mass by mass spectrometry.
Protocol: Structural Analysis by Circular Dichroism (CD) Spectroscopy
Rationale: CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the global secondary structure of a peptide in solution.[11] Different secondary structures have distinct CD spectral signatures.
Procedure:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration should be around 25-50 µM.
-
Record the CD spectrum from 190 nm to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm pathlength cuvette.
-
Record a spectrum of the buffer alone as a baseline and subtract it from the peptide spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].
Data Interpretation: Compare the obtained spectrum to established signatures for canonical secondary structures.
| Secondary Structure | Characteristic CD Signature |
| Polyproline II (PPII) Helix | Strong negative band ~206 nm, strong positive band ~228 nm.[11][12] |
| β-Turn (Type I/II) | Varies, but often a weak positive band ~220-230 nm and a strong negative band ~200-205 nm.[13] |
| Unordered / Random Coil | Strong negative band near 198 nm, near-zero ellipticity above 215 nm.[11] |
A peptide containing (2S, 4S)-4-Br-Pro designed to form a turn should show a significant deviation from a random coil spectrum, often with features appearing in the 210-230 nm region.
Protocol: Structural Analysis by NMR Spectroscopy
Rationale: While CD provides a global picture, NMR can deliver residue-specific conformational details.[14][15] It is the most powerful method for definitively identifying cis/trans prolyl isomers and specific turn types in solution.
Key Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's folding state. The presence of two distinct sets of peaks for residues surrounding the bromo-proline is a direct indication of cis/trans isomerization.[16]
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign all protons within a single amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[15] A strong Hα(i) - Hδ(i+1, Pro) NOE is characteristic of a cis Xaa-Pro bond, while a strong Hα(i) - Hα(i+1, Pro) NOE indicates a trans bond.
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O phosphate buffer, pH 6.0) to a concentration of 0.5-5 mM.[15][17]
-
The use of deuterated solvents is required.[15]
Analysis: Detailed analysis requires specialized software and expertise. The key is to use the pattern of NOE connectivities and chemical shift data to confirm the presence of a turn (e.g., an Hα(i) - HN(i+2) or HN(i) - HN(i+2) NOE) and the cis-proline conformation induced by the (2S, 4S)-4-Br-Pro residue.
Conclusion and Future Outlook
The incorporation of (2S, 4S)-1-N-Boc-4-bromo-proline is a potent tool for rational peptide design. By leveraging well-understood stereoelectronic effects, researchers can effectively bias the proline ring pucker to favor an endo conformation, which in turn promotes the formation of cis-prolyl amide bonds—a critical element for inducing β-turns and other compact, well-defined structures. This level of conformational control is invaluable in the development of therapeutic peptides, peptidomimetics, and structured biomaterials.[18][19] The protocols outlined herein provide a robust framework for synthesizing, purifying, and structurally validating these conformationally constrained molecules, opening the door to new frontiers in peptide engineering.
References
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(15), 5742–5752. [Link]
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Kim, W., McMillan, R. A., Snyder, J. P., & Conticello, V. P. (2005). A stereoelectronic effect on turn formation due to proline substitution in elastin-mimetic polypeptides. Journal of the American Chemical Society, 127(51), 18121–18132. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
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Woolfson, D. N., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 24(2), 269–274. [Link]
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Micsonai, A., et al. (2018). Remarkably high solvatochromism in the circular dichroism spectra of the polyproline-II conformation: limitations or new opportunities?. Chemical Science, 9(1), 217-223. [Link]
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Shi, Z., et al. (2009). Stereoelectronic effects on the transition barrier of polyproline conformational interconversion. Journal of the American Chemical Society, 131(41), 15001–15007. [Link]
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Park, S., Shalongo, W., & Stellwagen, E. (1997). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Protein Science, 6(8), 1694–1700. [Link]
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Nielsen, D. S., et al. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. Drug Discovery Today. [Link]
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D'Souza, C., & Pios, A. (2021). Conformationally Constrained Peptides. MDPI Encyclopedia. [Link]
-
Kim, W., McMillan, R. A., Snyder, J. P., & Conticello, V. P. (2005). A Stereoelectronic Effect on Turn Formation Due to Proline Substitution in Elastin-Mimetic Polypeptides. Journal of the American Chemical Society, 127(51), 18121-18132. [Link]
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Horng, J. C., & Raines, R. T. (2006). Stereoelectronic effects on polyproline conformation. Protein Science, 15(1), 74-81. [Link]
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Lescrinier, E., & Madder, A. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(8), 1859. [Link]
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Hodges, J. A., & Raines, R. T. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]
-
Pysh, E. S., & Krimm, S. (1974). The calculated circular dichroism of polyproline ii in the polarizability approximation. Biopolymers, 13(8), 1635-1656. [Link]
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Creamer, T. P., & Singh, P. (2024). Architectonic Principles of Polyproline II Helix Bundle Protein Domains. bioRxiv. [Link]
-
Driggers, E. M., et al. (2018). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
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Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
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Gessier, F., et al. (2014). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]
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DeRouchey, J., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2336-2363. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
-
Shoulders, M. D., Guzei, I. A., & Raines, R. T. (2008). 4-Chloroprolines: Synthesis, conformational analysis, and effect on the collagen triple helix. Biopolymers, 89(5), 443-454. [Link]
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Samkange, T., et al. (2019). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by NMR spectroscopy and computational analysis. Journal of Peptide Science, 25(11), e3210. [Link]
-
PubChem. (2S, 4S)-1-N-Boc-4-bromo-proline. National Center for Biotechnology Information. [Link]
-
Erdelyi, M., & Kover, K. E. (2018). Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. Chemistry – A European Journal, 24(59), 15833-15839. [Link]
-
Samkange, T., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 17(39), 8871-8875. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Schiene-Fischer, C., & Fischer, G. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One, 6(5), e20230. [Link]
-
Salwiczek, M., et al. (2012). Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science, 3(8), 2549-2557. [Link]
- Google Patents. (2015). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
Unknown Author. (n.d.). STRUCTURE DETERMINATION BY NMR. University of Washington. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
-
ACS Publications. (2024). Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing: A Combined In Silico and Experimental Approach. Organic Process Research & Development. [Link]
-
RSC Publishing. (2018). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]
-
PMC. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
-
Wiley Online Library. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). X-Ray Structure Determination of Proteins and Peptides. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy. [Link]
-
Rutgers University. (n.d.). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]
-
Profacgen. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
-
NIH. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. [Link]
-
Dectris. (n.d.). White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. [Link]
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Application Notes and Protocols: Derivatization of the C4 Position of Proline for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and molecular recognition.[1][2][3] Derivatization at the C4 position of the pyrrolidine ring offers a powerful strategy to modulate these conformational properties and introduce novel functionalities. This application note provides a comprehensive guide to the synthesis and application of C4-substituted proline analogs for functional studies. We will explore key synthetic methodologies, including the versatile "proline editing" approach, and detail their applications in probing protein structure, enhancing peptide stability, and designing novel therapeutics.
Introduction: The Significance of the Proline C4 Position
Proline's distinctive five-membered ring restricts the backbone dihedral angle φ, influencing local secondary structure.[1] The conformation of this ring, described by its "pucker" (endo or exo), is in equilibrium and directly impacts the cis/trans isomerization of the preceding peptide bond.[1][4][5] The C4 position is a prime target for chemical modification as substituents at this position can stereoelectronically bias the ring pucker, thereby controlling the conformation of the peptide backbone.[1][4][5]
For instance, the post-translational hydroxylation of proline to 4-hydroxyproline is crucial for the stability of the collagen triple helix.[6][7][8] The electron-withdrawing hydroxyl group in the trans configuration (4R) stabilizes the Cγ-exo ring pucker, which is essential for the formation of a stable triple helix.[6][8] This natural precedent highlights the profound impact of C4-substitution on protein structure and function.
Modern synthetic chemistry has expanded the toolkit of C4-modifications far beyond simple hydroxylation, enabling the introduction of a diverse array of functional groups, including fluoro, amino, methyl, and aryl moieties.[9][10] These modifications serve as powerful tools to:
-
Modulate Peptide and Protein Conformation: By controlling ring pucker and cis/trans isomerism.[1][4][5]
-
Enhance Stability: By introducing favorable steric or electronic interactions.[11]
-
Introduce Probes for Functional Studies: Such as fluorescent labels or NMR-active isotopes.[1][12]
-
Develop Novel Peptidomimetics and Therapeutics: With improved efficacy and pharmacokinetic properties.[13][14][15]
Synthetic Strategies for C4-Derivatization
A variety of synthetic routes have been developed to access C4-substituted proline analogs. A particularly powerful and versatile method is "proline editing," which allows for the modification of proline residues within a peptide sequence on a solid support.[1][12]
Proline Editing: A Versatile Solid-Phase Approach
The core principle of proline editing involves the incorporation of 4-hydroxyproline (Hyp) into a peptide during standard solid-phase peptide synthesis (SPPS), followed by chemical modification of the hydroxyl group.[1][12] This strategy offers several advantages:
-
Efficiency: A single peptide backbone can be used to generate a library of C4-modified peptides.[1]
-
Versatility: A wide range of chemical transformations can be performed on the solid phase, including Mitsunobu reactions, oxidations, reductions, and nucleophilic substitutions.[1][12]
-
Stereocontrol: The stereochemistry at C4 can be retained or inverted depending on the chosen reaction conditions.[1]
Protocol 1: General Procedure for Proline Editing on Solid Phase
This protocol outlines a general workflow for the modification of a resin-bound peptide containing a 4-hydroxyproline residue.
Materials:
-
Peptide-resin containing Fmoc-Hyp(Trt)-OH incorporated at the desired position.
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).
-
Piperidine solution (20% in DMF).
-
Trifluoroacetic acid (TFA).
-
Reagents for the specific modification (e.g., Dess-Martin periodinane for oxidation, diethylaminosulfur trifluoride (DAST) for fluorination, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and a nucleophile for Mitsunobu reaction).
-
Appropriate solvents for the modification reaction.
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-based SPPS protocols.[16][17][18] Incorporate Fmoc-Hyp(Trt)-OH at the desired position.
-
Trityl Deprotection: After completion of the peptide sequence, selectively deprotect the trityl group from the Hyp side chain by treating the resin with a solution of 1-5% TFA in DCM for 1-2 minutes, repeated multiple times. Wash the resin thoroughly with DCM and DMF.
-
C4-Modification:
-
Oxidation to 4-Ketoproline: Swell the resin in DCM and add a solution of Dess-Martin periodinane (3-5 equivalents) in DCM. React for 2-4 hours at room temperature. Wash the resin with DCM and DMF.
-
Fluorination: Swell the resin in DCM and add a solution of DAST (3-5 equivalents) in DCM. React for 2-4 hours at room temperature. Wash the resin with DCM and DMF.[1]
-
Mitsunobu Reaction: Swell the resin in a suitable solvent (e.g., THF or DCM). Add the nucleophile (3-5 equivalents), followed by PPh3 (3-5 equivalents) and DIAD (3-5 equivalents). React for 4-12 hours at room temperature. Wash the resin with the reaction solvent, DCM, and DMF.[1][12]
-
-
Fmoc Deprotection and Cleavage: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Other Synthetic Approaches
While proline editing is highly versatile, other solution-phase methods are also employed, particularly for the synthesis of novel C4-substituted proline monomers for subsequent incorporation into peptides. These methods often start from commercially available starting materials like pyroglutamic acid or hydroxyproline itself. For example, Suzuki cross-coupling reactions have been utilized to synthesize 4-(arylmethyl)proline derivatives.[9][10]
Applications in Functional Studies
The ability to precisely tune the conformation and chemical properties of proline through C4-derivatization has profound implications for a wide range of functional studies.
Probing and Engineering Protein Stability
The stability of proteins, particularly those rich in proline like collagen, is highly dependent on the conformational preferences of their proline residues.
-
Collagen Stability: The thermal stability of the collagen triple helix is directly proportional to its 4-hydroxyproline content.[6][7] Synthetic collagen-mimetic peptides containing various C4-substituted prolines have been instrumental in elucidating the stereoelectronic effects that govern this stability.[8]
-
Protein Folding and Engineering: The incorporation of fluorinated prolines has emerged as a powerful tool in protein engineering.[4][11][19][20][21][22] (4R)-fluoroproline ((4R)-Flp) strongly favors the exo ring pucker, stabilizing the trans peptide bond, while (4S)-fluoroproline ((4S)-Flp) favors the endo pucker and the cis peptide bond.[4][11] This allows researchers to:
| C4-Substituent | Stereochemistry | Preferred Ring Pucker | Effect on Peptide Bond | Reference |
| Hydroxyl | 4R | Exo | Stabilizes trans | [6][8] |
| Fluoro | 4R | Exo | Strongly stabilizes trans | [4][11] |
| Fluoro | 4S | Endo | Stabilizes cis | [4][11] |
| Methyl | 4R/S | Varies | Influences pucker and hydrophobicity | [9] |
| Amino | 4R | Exo (protonated) | pH-responsive conformational changes | [23] |
Table 1: Influence of C4-Substituents on Proline Conformation.
Modulating Molecular Interactions
Proline-rich motifs are frequently involved in protein-protein interactions, acting as recognition sites for various protein domains such as SH3, WW, and EVH1 domains.[24][25] C4-derivatization can be used to modulate these interactions for both basic research and therapeutic purposes.
-
Mapping Binding Interfaces: By systematically replacing proline with C4-analogs in a binding motif, researchers can map the steric and electronic requirements for recognition by a partner protein.
-
Developing Peptidomimetic Inhibitors: C4-substituted prolines can be incorporated into peptides to create more potent and selective inhibitors of protein-protein interactions.[26] For example, 4-aminoproline has been used as a scaffold to develop modulators of α4β1 integrin.[14][15]
pH-Sensing and Drug Delivery
The introduction of ionizable groups at the C4 position, such as an amino group, can render the conformational properties of proline pH-sensitive. (4R)-Aminoproline (Amp), for instance, exhibits a pKa close to physiological pH.[23] Protonation of the amino group can induce conformational changes in the peptide backbone, a property that can be exploited for:
-
pH-Responsive Peptides: Designing peptides that adopt different structures at different pH values, for example, in the acidic environment of a tumor.
-
Targeted Drug Delivery: Developing drug delivery systems that release their cargo in response to a pH gradient.
Protocol 2: Synthesis of a (4R)-Fluoroproline Containing Peptide via Proline Editing
This protocol provides a specific example of proline editing to synthesize a peptide containing (4R)-fluoroproline from a 4-hydroxyproline precursor.
Materials:
-
Peptide-resin with an incorporated Fmoc-(4S)-Hyp(Trt)-OH residue (note the starting stereochemistry for inversion).
-
DCM, DMF (peptide synthesis grade).
-
TFA.
-
Diethylaminosulfur trifluoride (DAST).
-
Standard cleavage and purification reagents.
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS, incorporating Fmoc-(4S)-Hyp(Trt)-OH.
-
Trityl Deprotection: Treat the resin with 2% TFA in DCM for 2 minutes (x5). Wash thoroughly with DCM, 10% DIEA in DMF, and DMF.
-
Fluorination with Inversion: Swell the resin in DCM. Add a solution of DAST (5 equivalents) in DCM and react for 4 hours at room temperature. The fluorination proceeds via an SN2 mechanism, resulting in inversion of stereochemistry to (4R)-fluoroproline.
-
Cleavage and Purification: Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. NMR spectroscopy can be used to confirm the presence and configuration of the fluoroproline residue.
Conclusion
The derivatization of the C4 position of proline is a powerful and versatile tool in chemical biology and drug discovery. By leveraging a range of synthetic strategies, most notably the proline editing approach, researchers can introduce a vast array of functionalities to precisely control the conformational properties of peptides and proteins. These C4-modified proline analogs are invaluable for elucidating the principles of protein folding and stability, for probing and modulating protein-protein interactions, and for the design of novel therapeutics and smart biomaterials. The continued development of new derivatization methods and a deeper understanding of the functional consequences of these modifications will undoubtedly open up new avenues for research and development.
References
-
Karna, E., Szoka, L., & Palka, J. A. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. Essays in Biochemistry, 63(3), 381–392. [Link]
-
Myllyharju, J. (2009). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Annals of Medicine, 41(6), 402–417. [Link]
-
Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 4070–4088. [Link]
-
Thieme. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]
-
Ippolito, J. A., et al. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. ACS Chemical Biology, 13(7), 1717–1725. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). The conformational dependence of the proline ring on the fluorination at position 4. Beilstein Journal of Organic Chemistry, 13, 1937–1947. [Link]
-
Szoka, L., & Karna, E. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Postepy Higieny i Medycyny Doswiadczalnej, 76(1), 357–367. [Link]
-
Salo, A. M., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. bioRxiv. [Link]
-
Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 4070–4088. [Link]
-
Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 54(8), 1859–1866. [Link]
-
Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 17, 440–453. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 12(44), 8943–8952. [Link]
-
ResearchGate. (2025). Fluoroprolines as Tools for Protein Design and Engineering. [Link]
-
Beierle, J. M., et al. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2953–2978. [Link]
-
Beierle, J. M., et al. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. [Link]
-
McMahon, K. L., & Mitchell, T. A. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6377–6387. [Link]
-
Ganguly, H. K., & Datta, G. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 209–227. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2645–2682. [Link]
-
Ganguly, H. K., & Datta, G. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 209–227. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Hodges, J. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 372, 1–18. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 3(1), 40–44. [Link]
-
Chan, A. C., et al. (1984). Functional studies on the secreted form of human C4 (C4s), two incompletely processed two-subunit C4 molecules (beta - alpha + gamma and beta + alpha - gamma), and pro-C4. Journal of Immunology, 132(4), 1967–1971. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
-
Zosel, F., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 761821. [Link]
-
Kay, B. K., Williamson, M. P., & Sudol, M. (2000). The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains. The FASEB Journal, 14(2), 231–241. [Link]
-
Ronga, L., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(19), 6013. [Link]
-
Zierke, M. A., et al. (2015). A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions. Proceedings of the National Academy of Sciences, 112(16), 5030–5035. [Link]
-
Kubyshkin, V., & Budisa, N. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(21), 10077–10086. [Link]
-
Zondlo, N. J. (2013). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 46(4), 979–989. [Link]
-
Ronga, L., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(19), 6013. [Link]
-
Krizsan, A., et al. (2019). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences, 20(18), 4531. [Link]
-
ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
-
Jin, A., et al. (2022). Proline hydroxylation and C-terminal amidation in µ-conotoxins increase structural stability and potency at sodium channels. Australian Journal of Chemistry. [Link]
-
Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
-
Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744. [Link]
-
Royal Society of Chemistry. (2015). Analytical Methods. [Link]
-
Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31–81. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. BJOC - Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.unibo.it [cris.unibo.it]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 25. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
Troubleshooting & Optimization
Overcoming poor coupling efficiency of (2S, 4S)-1-N-Boc-4-bromo-proline in SPPS
Technical Support Center: Advanced Peptide Synthesis Solutions Subject: Troubleshooting Coupling Efficiency of (2S, 4S)-1-N-Boc-4-bromo-proline in SPPS Ticket ID: #BrPro-4S-Optimization Responder: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering difficulties with (2S, 4S)-1-N-Boc-4-bromo-proline . This is a notoriously challenging building block due to the convergence of two antagonistic factors:
-
Steric Hindrance: The bromine atom at the C4 position, particularly in the (4S) configuration (cis to the carboxylate in the L-isomer), forces the pyrrolidine ring into a specific pucker (often C4-endo), creating steric clash for incoming reagents.
-
Electronic Deactivation: The electronegative bromine exerts a strong inductive effect (-I), significantly reducing the nucleophilicity of the pyrrolidine nitrogen.
This guide provides a modular troubleshooting approach to resolve poor coupling efficiency, distinguishing between coupling of the residue and coupling onto the residue.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the exact point of failure using this decision tree.
Figure 1: Diagnostic logic for isolating the chemical cause of low synthetic yield.
Part 2: Troubleshooting Guides & FAQs
Scenario A: Difficulty Coupling the NEXT Amino Acid (The "N-Terminal" Problem)
Symptom: The Br-Pro is on the resin, but the subsequent amino acid fails to couple or shows low conversion (deletion sequences).
Q: Why is the coupling onto the Br-Pro secondary amine failing despite using HATU? A: The secondary amine of 4-bromo-proline is exceptionally unreactive. The bromine atom withdraws electron density from the nitrogen, making it a poor nucleophile. Furthermore, standard uronium reagents (HATU/HBTU) can cause a side reaction called guanidinylation when the coupling is slow. The hindered amine reacts with the coupling reagent itself rather than the activated amino acid, permanently capping the chain.
Protocol B: The "Nucleophile Rescue" Strategy Switch from Uronium (HATU) to Phosphonium (PyBrOP) chemistry for this specific step. Phosphonium reagents do not cause guanidinylation.
-
Reagent: Use PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).
-
Base: DIEA (Diisopropylethylamine).[1]
-
Conditions:
-
Equivalents: 5 eq AA / 5 eq PyBrOP / 10 eq DIEA.
-
Solvent: Anhydrous DCM/DMF (1:1). DCM helps swell the resin and solubilize the hindered conformation.
-
Temperature: 40°C (Do not exceed 50°C to avoid elimination).
-
Time: 2 x 2 hours (Double couple).
-
Data Comparison: Coupling Efficiency onto Hindered Secondary Amines
| Coupling Reagent | Mechanism | Risk of Guanidinylation | Rec.[2][3] for Br-Pro? |
| HBTU/HCTU | Uronium | High | No |
| HATU | Uronium (Aza) | Moderate | Conditional* |
| PyBOP | Phosphonium | None | Yes |
| PyBrOP | Phosphonium | None | Highly Recommended |
*HATU is acceptable only if the reaction is fast (<30 min). For Br-Pro, it is rarely fast enough.
Scenario B: Difficulty Coupling (2S, 4S)-Br-Pro TO the Peptide Chain
Symptom: The Br-Pro residue itself is not attaching to the resin-bound peptide.
Q: I am using standard coupling conditions. Why is the conversion low? A: The (2S, 4S) configuration places the bromine cis to the carboxyl group. This creates significant steric bulk around the activated ester. If you are coupling to a resin with low swelling (like polystyrene in pure DMF) or a bulky previous residue, the kinetics drop.
Protocol A: Activation Optimization
-
Activator: HATU or COMU (Oxyma-based) are preferred here.
-
Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF. NMP promotes better swelling of the resin and solubility of the hydrophobic bromo-proline.
-
Pre-activation: Do not pre-activate for more than 30 seconds. The active ester of hindered amino acids can rearrange or hydrolyze if left too long before hitting the resin.
Scenario C: Stability & Elimination (The "Hidden" Killer)
Symptom: Mass spec shows a peak at [M-81] or [M-80]. The product is there, but the bromine is gone.
Q: I see a significant impurity corresponding to dehydroproline. Is the bromine falling off?
A: Yes. Under basic conditions, (2S, 4S)-4-bromo-proline undergoes base-catalyzed
-
Risk Factor: This is most common in Fmoc-SPPS due to repeated exposure to piperidine (a strong secondary base).
-
Context Check: Since you are using N-Boc -4-bromo-proline, you are likely performing Boc-SPPS or using this as a terminal cap.
Protocol C: Preventing Elimination in Boc-SPPS In Boc-SPPS, the danger zone is the Neutralization Step (after TFA deprotection).
-
Avoid Strong Bases: Never use DBU.
-
Optimize Neutralization: Use the In-Situ Neutralization protocol (Schnölzer & Kent).
-
Standard: TFA deprotection -> Wash -> DIEA Wash (Risk of elimination) -> Couple.
-
In-Situ: TFA deprotection -> Wash (DCM) -> Add Amino Acid + Coupling Reagent + DIEA simultaneously.
-
Why? The base is immediately consumed by the acid on the resin and the activation of the incoming amino acid, leaving minimal free base to catalyze elimination on the Br-Pro ring.
-
Part 3: Recommended Experimental Workflow (Boc-SPPS)
This workflow assumes the incorporation of (2S, 4S)-1-N-Boc-4-bromo-proline into a peptide chain using Boc chemistry.
Figure 2: Optimized In-Situ Neutralization protocol to minimize elimination and maximize coupling.
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
- Establishes the utility of phosphonium salts for difficult couplings.
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
- The authoritative source for the in-situ neutralization protocol recommended to prevent side reactions.
- Li, H., et al. (2006). "Optimization of the synthesis of 4-substituted prolines." Journal of Peptide Science, 12(7), 468-472.
-
Albericio, F., & Bofill, J. M. (2011). "The use of phosphonium salts for the coupling of hindered amino acids."[2][3][4] Current Organic Chemistry, 15(21).
- Validates the use of PyBrOP over HATU for hindered secondary amines to avoid guanidinyl
Sources
Technical Support Center: Synthesis of 4-Bromo-Proline Containing Peptides
Welcome to the technical support center for the synthesis of peptides containing 4-bromo-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating this halogenated proline analogue into peptide sequences. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and ensure the integrity of your synthetic peptides.
Introduction: The Challenge of 4-Bromo-Proline
4-Bromo-proline is a valuable, non-canonical amino acid used to introduce conformational constraints, act as a handle for further chemical modification, or serve as a heavy atom for crystallographic studies. However, the electron-withdrawing nature of the bromine atom and its potential to act as a leaving group can introduce specific side reactions during standard solid-phase peptide synthesis (SPPS) protocols. This guide will address these issues head-on, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant peak in my crude HPLC with a mass corresponding to the loss of bromine (-79/81 Da). What is causing this, and how can I prevent it?
Answer:
This is a common issue and points to the cleavage of the carbon-bromine (C-Br) bond. There are two primary mechanisms that can lead to this debromination:
-
Elimination Reaction: Under basic conditions, particularly during Fmoc-deprotection with piperidine, a β-elimination reaction can occur, leading to the formation of a dehydroproline residue. This is then often reduced during the final cleavage step, resulting in a proline-containing peptide.
-
Nucleophilic Substitution: The bromide can act as a leaving group and be displaced by nucleophiles present in the synthesis environment.
Troubleshooting & Prevention:
-
Fmoc-Deprotection Conditions:
-
Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, try using a lower concentration (e.g., 10%) to reduce the basicity.
-
Minimize Deprotection Time: Limit the exposure of the peptide to the piperidine solution to the minimum time required for complete Fmoc removal. Monitor the deprotection carefully.
-
Alternative Bases: For particularly sensitive sequences, consider using a milder base like 1,8-diazabicycloundec-7-ene (DBU) at a low concentration (e.g., 2%) in DMF.
-
-
Coupling Step:
-
Avoid Excess Base: When using coupling reagents that require an external base (e.g., HBTU/DIPEA), use the minimum amount of DIPEA necessary to facilitate the reaction. Excess DIPEA can promote elimination.
-
Consider Carbodiimide Reagents: Reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure® can be less basic than onium salt-based reagents and may reduce the risk of debromination.[1]
-
-
Final Cleavage:
-
Scavengers are Key: During the final trifluoroacetic acid (TFA) cleavage, carbocations are generated from side-chain protecting groups. These can be quenched by the bromide, leading to its loss. Ensure your cleavage cocktail contains efficient scavengers like triisopropylsilane (TIS) and water.[2][3][4]
-
Q2: My mass spectrometry results show a peak corresponding to my desired peptide plus a piperidine adduct (+84 Da). What is happening?
Answer:
This side product, 3-(1-piperidinyl)alanine formation, is a known issue in Fmoc-SPPS.[5] It arises from the reaction of the dibenzofulvene (DBF) intermediate, generated during Fmoc deprotection, with piperidine to form a DBF-piperidine adduct. This adduct can then alkylate certain amino acid side chains. While less common with proline itself, the electronic properties of 4-bromo-proline can potentially make the pyrrolidine ring more susceptible to side reactions.
Troubleshooting & Prevention:
-
Scavengers in Deprotection: Add a scavenger to your Fmoc-deprotection solution to trap the DBF intermediate. Common scavengers include 2% v/v piperazine or 5% v/v N,N-dimethylethanolamine.
-
Flow-Through vs. Batch Deprotection: If using an automated synthesizer, a continuous flow deprotection protocol can be more effective at washing away the DBF-piperidine adduct as it forms, compared to a batch-wise process.
Q3: I'm having difficulty coupling the amino acid immediately following the 4-bromo-proline residue. What could be the cause?
Answer:
Proline and its analogues are known to present coupling challenges due to being secondary amines, which are less nucleophilic than the primary amines of other amino acids.[6][7] The bulky and electron-withdrawing bromine atom at the 4-position can further exacerbate this steric hindrance and reduced reactivity.
Troubleshooting & Prevention:
-
Double Coupling: This is often the most straightforward solution. Perform the coupling step for the amino acid after 4-bromo-proline twice to ensure the reaction goes to completion.[6][8]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction forward.[6][8]
-
Use a More Potent Coupling Reagent: If standard reagents like HBTU are proving insufficient, switch to a more powerful coupling agent such as HATU, HCTU, or COMU.[8][9][10]
-
Microwave-Assisted Synthesis: The use of microwave energy can often overcome the kinetic barriers associated with sterically hindered couplings. However, be aware that elevated temperatures can potentially increase the risk of other side reactions, so this should be optimized carefully.[11]
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing common issues encountered during the synthesis of 4-bromo-proline containing peptides.
Caption: A logical workflow for troubleshooting 4-bromo-proline peptide synthesis.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection for Sensitive Sequences
This protocol is recommended to minimize the risk of debromination.
-
Reagent Preparation: Prepare a solution of 10% (v/v) piperidine in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to deprotection.
-
Deprotection: Treat the resin with the 10% piperidine solution for 5 minutes.
-
Second Deprotection: Drain the solution and repeat the treatment with fresh 10% piperidine solution for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines, indicating complete Fmoc removal.[12]
Protocol 2: High-Efficiency Coupling Post-4-Bromo-Proline
This protocol is designed to overcome the challenge of coupling an amino acid after the sterically hindered 4-bromo-proline residue.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of the incoming Fmoc-amino acid in DMF.
-
Prepare a 0.5 M solution of HATU in DMF.
-
Prepare a 1.0 M solution of DIPEA in NMP.
-
-
Activation: In a separate vessel, combine the Fmoc-amino acid solution (4 eq.), HATU solution (3.9 eq.), and DIPEA solution (8 eq.) relative to the resin loading. Allow the mixture to pre-activate for 1-2 minutes.
-
First Coupling: Add the activation mixture to the deprotected peptide-resin and allow it to react for 45 minutes.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 for the second coupling.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) and then with DCM (3 x 1 min) to prepare for the next synthesis cycle.
Data Summary: Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical to prevent side reactions with sensitive residues and to effectively scavenge carbocations that can cause debromination.[13]
| Residues Present in Sequence | Recommended Cocktail | Composition | Scavenging Action |
| Standard Peptides | Reagent B[2] | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | TIS scavenges carbocations. Water and Phenol also contribute. |
| Trp, Met, Cys | Reagent K[4] | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Thioanisole and EDT protect Trp, Met, and Cys from alkylation. |
| Arg(Pbf/Pmc) | Reagent R[14] | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | A robust cocktail for peptides with multiple sensitive residues. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Mechanism Spotlight: β-Elimination of 4-Bromo-Proline
The diagram below illustrates the base-catalyzed β-elimination mechanism leading to the undesired dehydroproline side product.
Caption: Mechanism of base-catalyzed debromination of 4-bromo-proline.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.
Final Considerations
The successful synthesis of peptides containing 4-bromo-proline is highly achievable with careful consideration of the reaction conditions at each step of the SPPS process. By understanding the potential side reactions and implementing the preventative measures outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic targets. For further assistance, please do not hesitate to contact our technical support team.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Khadse, S. C., & Pande, S. D. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Hodges, R. S., & Merrifield, R. B. (1975). Monitoring of solid phase peptide synthesis by an automated spectrophotometric picrate method. Analytical Biochemistry, 65(1-2), 241-272.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Chan, L. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chempep.com [chempep.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drivehq.com [drivehq.com]
- 14. researchgate.net [researchgate.net]
Challenges in the purification of peptides containing (2S, 4S)-1-N-Boc-4-bromo-proline
Technical Support Center: Peptide Chemistry Division Topic: Purification & Handling of Peptides Containing (2S, 4S)-4-Bromo-Proline Ticket ID: #BP-4S-PUR-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Center
You are encountering challenges with a peptide containing (2S, 4S)-4-bromo-proline . This is a non-trivial synthesis. Unlike standard amino acids, the secondary alkyl bromide on the proline ring introduces a "Stability Paradox": it is essential for your target bioactivity (or downstream functionalization) but is chemically liable to undergo two catastrophic side reactions: Elimination (to dehydroproline) and Nucleophilic Substitution (by scavengers).[2]
This guide does not offer generic advice. It is a targeted troubleshooting system designed to navigate the specific reactivity of the C4-Bromine bond during cleavage and HPLC purification.
Module 1: The Stability Paradox (Root Cause Analysis)
Before optimizing the HPLC, we must ensure the molecule survives the cleavage from the resin.[2] The (2S, 4S) configuration places the bromine in a cis relationship with the carboxyl group (pseudo-axial in certain puckers), making it sterically and electronically unique.[2]
The Two Primary Failure Modes
-
Base-Catalyzed Elimination (The "M-HBr" Peak):
-
Scavenger-Induced Substitution (The "Thiol Adduct"):
Visualizing the Risk Pathways
Figure 1: Reaction pathways leading to common impurities.[1][2] The C4-Br bond is the weak link, susceptible to both elimination (basic conditions) and substitution (nucleophilic scavengers).
Module 2: The "Thiol-Free" Cleavage Protocol
CRITICAL WARNING: Do NOT use Reagent K or any cocktail containing Ethanedithiol (EDT) or 2,2'-(Ethylenedioxy)diethanethiol (DODT).[2] The sulfur will displace the bromine.[2]
Recommended Cocktail: "The Silane System"
We utilize Triisopropylsilane (TIS) as the primary carbocation scavenger.[2][4] It is sterically bulky and a poor nucleophile, preventing it from attacking the C-Br bond while effectively quenching t-Butyl cations.[1][2]
Protocol:
-
Preparation: Pre-chill all reagents to 0°C.
-
Mixture:
-
Execution:
-
Precipitation: Precipitate immediately into cold diethyl ether.
Scavenger Compatibility Matrix
| Scavenger | Role | Compatibility with 4-Br-Pro | Risk Factor |
| EDT / DODT | Thiol scavenger | INCOMPATIBLE | High: Rapid |
| Thioanisole | Thiol scavenger | Caution | Medium: Can displace Br over long times.[2] |
| TIS | Silane scavenger | Recommended | Low: Sterically hindered, non-nucleophilic.[2] |
| Phenol | Polymer scavenger | Safe | Low: Generally safe, use if Trp/Tyr present.[2] |
| Water | Universal scavenger | Safe | Low: Essential for tBu cation quenching.[2] |
Module 3: Chromatographic Strategy (HPLC)
The purification of (2S, 4S)-4-bromo-proline peptides presents two chromatographic challenges:
-
Conformational Isomerism: Proline bonds undergo slow cis-trans isomerization, often leading to split peaks or broad "humps" on the chromatogram.[2]
-
Hydrophobicity: The bromine atom adds significant lipophilicity compared to native proline.[2]
Troubleshooting the Chromatogram
Issue 1: Peak Splitting (The "Ghost" Peak)
-
Diagnosis: You see two peaks with identical mass.[2] Re-injecting one peak results in the reappearance of the second.[2]
-
Cause: Slow interconversion between cis and trans amide bonds at the X-Pro junction.[2]
-
Solution:
Issue 2: Separation of Dehydro-Impurity
-
Diagnosis: A shoulder peak with Mass = Target - 81 Da.[1]
-
Solution: The double bond in dehydroproline changes the pi-electron density.[1] Use a Phenyl-Hexyl column instead of C18.[1] The pi-pi interactions often provide better selectivity for the unsaturated impurity vs. the saturated brominated target.
Decision Tree: Column & Buffer Selection
Figure 2: HPLC method development flow. Phenyl-Hexyl phases are superior for separating the elimination byproduct (dehydroproline) from the target.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use ammonium hydroxide or bicarbonate to adjust pH during purification? A: Absolutely not. Even mild bases can trigger the elimination of HBr, especially if the peptide is left in solution for hours.[2] Always maintain acidic conditions (0.1% TFA or Formic Acid) throughout purification and lyophilization.[2]
Q2: My peptide is insoluble in water/acetonitrile. What can I use? A: Aggregation is common with proline-rich peptides.[1]
-
Protocol: Dissolve the crude peptide in a minimal amount of HFIP (Hexafluoroisopropanol) or DMSO .[2]
-
Caution: If using DMSO, inject immediately.[2] Prolonged storage of alkyl bromides in DMSO can lead to oxidation or substitution over time.[2]
Q3: I see a mass corresponding to [M + 12] or [M + 14]. What is this? A: This is likely a Methyl or Methylene adduct, often arising from the use of methanol in the mobile phase or during transfer.[2]
-
Fix: Avoid alcohols (MeOH) in the mobile phase if possible; stick to Acetonitrile/Water. If you must use alcohol, use Isopropanol.[2]
Q4: How do I store the purified peptide? A:
-
Lyophilize to a white powder immediately after collection.[2]
-
Store at -20°C or lower.
-
Protect from light (halogenated compounds can be photosensitive).[2]
-
Store under Argon if possible to prevent moisture uptake, which can promote slow hydrolysis of the C-Br bond.[2]
References
-
Effect of Proline Ring Pucker on Peptide Conform
-
Side Reactions in Peptide Synthesis
- Source: "Side reactions in solid-phase peptide synthesis and their applic
- Relevance: Details the mechanisms of elimination and nucleophilic substitution in halogen
-
Link:[1]
-
HPLC Purific
-
Cleavage Cocktail Optimiz
Sources
- 1. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: C-Br Bond Stability in Peptide Synthesis
Welcome to the technical support center for managing the stability of carbon-bromine (C-Br) bonds during solid-phase peptide synthesis (SPPS) and cleavage. The incorporation of brominated amino acids, such as 4-Bromophenylalanine (4-Br-Phe), is a key strategy for developing peptide-based therapeutics, probes, and catalysts.[1][2][3] However, the C-Br bond can be labile under certain synthetic conditions, leading to undesired side products and reduced yield.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and ensure the successful synthesis of your brominated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of the C-Br bond a concern during peptide synthesis?
A1: The C-Br bond, particularly on an aromatic ring (a C(sp²)-Br bond), has a lower bond dissociation energy compared to C-Cl or C-F bonds.[4] This makes it more susceptible to cleavage under the chemical conditions frequently used in peptide synthesis, especially the strongly acidic environment of the final cleavage step.[5][6] Unwanted cleavage leads to the formation of a debrominated peptide, which complicates purification and reduces the yield of the target molecule.
Q2: What are the primary factors that influence C-Br bond lability?
A2: Several factors can compromise the integrity of the C-Br bond:
-
Acid Concentration: The strong acid used for final cleavage, typically trifluoroacetic acid (TFA), is the primary cause of C-Br bond cleavage.[7][8]
-
Reactive Cations: During TFA cleavage, protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) are removed, generating highly reactive carbocations (e.g., tert-butyl cations).[8][9] These cations can attack the electron-rich bromo-aromatic ring, leading to electrophilic substitution and loss of bromine.
-
Reaction Temperature: Higher temperatures during cleavage can provide the energy needed to overcome the activation barrier for bond breaking, increasing the rate of debromination.[4]
-
Scavenger Presence: The absence or incorrect choice of scavengers in the cleavage cocktail is a major contributor to C-Br bond instability. Scavengers are crucial for quenching the reactive carbocations.[7][8]
Q3: Is the C-Br bond stable during the repetitive Fmoc deprotection steps?
A3: Generally, the C(sp²)-Br bond on an aromatic side chain (like in 4-Br-Phe) is stable to the standard conditions of Fmoc deprotection, which involve treatment with a mild base like 20% piperidine in DMF.[10] The primary risk to the C-Br bond comes from the final, strongly acidic cleavage step, not the iterative basic deprotection cycles.
Q4: How does the reactivity of a C-Br bond compare to other C-Halogen bonds?
A4: The reactivity of carbon-halogen bonds in the context of acid-mediated cleavage generally follows the trend of their bond dissociation energies.
| Bond Type | Bond Dissociation Energy (kcal/mol, approx.) | Relative Stability in TFA |
| C-F | ~115 | Highly Stable |
| C-Cl | ~84 | Generally Stable |
| C-Br | ~71 | Susceptible to Cleavage |
| C-I | ~57 | Highly Labile |
Data compiled from general chemical principles.[4][11]
This table illustrates why C-Br bonds require special consideration, while C-F and C-Cl bonds are typically robust enough to withstand standard cleavage procedures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when synthesizing peptides containing brominated residues.
Problem 1: Mass spectrometry analysis shows a significant peak corresponding to the debrominated peptide after final cleavage.
-
Question: My final product is a mixture of my target brominated peptide and a species with a mass difference of -78/80 Da (the mass of a Br isotope). What went wrong?
-
Answer & Causality: This is a classic sign of bromine loss during the final TFA cleavage. The strong acid, combined with reactive carbocations generated from side-chain protecting groups (e.g., tBu, Boc), leads to electrophilic aromatic substitution on the phenylalanine ring, displacing the bromine atom.[8][9] This side reaction is significantly accelerated in the absence of effective scavengers to trap these electrophiles.
-
Solution Workflow:
-
Review Your Cleavage Cocktail: The composition of your cleavage cocktail is the most critical factor. For a peptide containing 4-Br-Phe, a standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point. Water and TIS act as scavengers for the carbocations.[7][12]
-
Consider Other Sensitive Residues: If your peptide also contains other sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), you must use a more complex cocktail. These residues can also be modified by carbocations. Thioanisole or 1,2-ethanedithiol (EDT) are often added to protect these residues, which also helps protect the C-Br bond by providing additional scavenging capacity.[9][12]
-
Optimize Cleavage Conditions: Perform the cleavage at room temperature for a controlled duration (e.g., 2-3 hours). Avoid heating the reaction, as this will increase the rate of debromination.[4]
-
Problem 2: I see multiple unidentified adducts in my mass spectrum, in addition to the debrominated product.
-
Question: My mass spectrum is complex, with peaks that don't correspond to my target peptide or the simple loss of bromine. What could be the cause?
-
Answer & Causality: This indicates that the reactive species generated during cleavage are not only causing debromination but are also adding to your peptide (alkylation). The tert-butyl cation (+56 Da) is a common culprit. If your peptide contains Trp, it is particularly susceptible to alkylation. The bromo-phenylalanine ring itself can also be alkylated if scavenging is insufficient.
-
Solution:
-
Increase Scavenger Concentration: You may need to increase the total percentage of scavengers in your cocktail. A common "multipurpose" cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[7] Phenol is an excellent scavenger for carbocations.
-
Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 10-20 mg of resin.[13] Analyze the crude product by LC-MS to verify that your chosen cleavage cocktail is effective at preventing both debromination and adduct formation.
-
Ensure Scavenger Quality: Use fresh, high-quality scavengers. Old or oxidized scavengers (especially thiols like EDT) will be ineffective.
-
Problem 3: My peptide yield is very low, and I'm not sure if the C-Br bond is the issue.
-
Question: After cleavage and precipitation, I recovered very little peptide. How can I determine if bromine loss is part of a larger synthesis problem?
-
Answer & Causality: Low yield can stem from many issues, including poor coupling efficiency, peptide aggregation, or problems during the final work-up.[13][14] While C-Br bond instability is a cleavage issue, it's important to confirm the peptide was successfully synthesized on the resin first.
-
Solution:
-
Perform a Test Cleavage and MS Analysis: As described above, cleave a small amount of your peptide-resin. This is the most direct way to diagnose the problem. If the mass spectrum of the test cleavage shows the correct mass for the brominated peptide (even if accompanied by the debrominated version), it confirms that the on-resin synthesis was at least partially successful, and the issue may lie with the cleavage conditions or final precipitation.[13]
-
Analyze the Supernatant: If your peptide did not precipitate well from cold ether, it might still be soluble.[15] Carefully concentrate a small sample of the ether supernatant to see if your product is present. Some brominated or otherwise modified peptides can have altered solubility.
-
Review Synthesis Monitoring Data: If you performed any on-resin monitoring (e.g., Kaiser test), review the results to check for any failed coupling or deprotection steps during the synthesis.
-
Key Experimental Protocols
Protocol 1: Test Cleavage for Peptides with Brominated Residues
This protocol allows for a rapid assessment of C-Br bond stability with a minimal amount of material.
-
Resin Sampling: Transfer approximately 10-20 mg of your dried peptide-resin to a 1.5 mL microcentrifuge tube.
-
Cocktail Preparation: In a separate glass vial, prepare ~200 µL of your chosen cleavage cocktail (see table below). Always prepare fresh.
-
Cleavage Reaction: Add the 200 µL of cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed at room temperature for 2 hours.
-
Peptide Precipitation: Using a gel-loading pipette tip to filter out the resin beads, transfer the TFA solution into a new tube containing 1.5 mL of ice-cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether.
-
Analysis: Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check for the masses of the target brominated peptide and the potential debrominated side product.
Protocol 2: Recommended Cleavage Cocktails for C-Br Stability
The choice of cocktail is paramount and depends on the presence of other sensitive amino acids.[7][16] All cocktails should be prepared fresh and used in a well-ventilated fume hood.
| Cocktail Name | Composition (v/v or w/v) | Recommended Use Case |
| Reagent B (Modified) | TFA / Water / TIS (95% : 2.5% : 2.5%) | For peptides containing 4-Br-Phe but NO Trp, Met, or Cys.[12] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5% : 5% : 5% : 5% : 2.5%) | General purpose. Highly recommended for peptides containing 4-Br-Phe along with Trp, Met, Cys, or Arg .[7][12] |
| "Odorless" Alternative | TFA / Phenol / Water / TIS (88% : 5% : 5% : 2%) | Good for peptides with Trp and Arg where thiol odors are a concern. TIS is a potent scavenger.[7] |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Mechanism of Debromination and Scavenger Action
The diagram below illustrates how tert-butyl cations, generated from deprotection, can attack the bromo-phenylalanine ring and how scavengers like TIS intervene.
References
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Semantic Scholar. Available at: [Link]
-
Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. (2025). PMC. Available at: [Link]
-
Halogen-bonding-mediated synthesis of amides and peptides. (n.d.). RSC Publishing. Available at: [Link]
-
Characterization and quantitation of protein adducts using mass spectrometry. (2002). University of Arizona. Available at: [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Available at: [Link]
-
Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. (n.d.). PMC. Available at: [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). MDPI. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Available at: [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Available at: [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Available at: [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. Available at: [Link]
-
Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. (n.d.). Weizmann Institute of Science. Available at: [Link]
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (n.d.). PubMed. Available at: [Link]
-
Peptide synthesis troubleshooting. (2023). Reddit. Available at: [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH. Available at: [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). PMC. Available at: [Link]
-
SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). PPTX. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Origin and Removal of Adducts (Molecular Mass = 98 u) Attached to Peptide and Protein Ions in Electrospray Ionization Mass Spectra. (n.d.). CORE. Available at: [Link]
-
Solid-phase peptide synthesis. (2014). RSC Publishing. Available at: [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Available at: [Link]
-
α-Amino protecting groups used for solid-phase peptide synthesis... (n.d.). ResearchGate. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). American Chemical Society - ACS Figshare. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [No Source Name Available]. Available at: [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). MDPI. Available at: [Link]
-
Side Reaction in Peptide Synthesis Presentation. (n.d.). Scribd. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Available at: [Link]
-
Synthesis Of Peptides from Scratch: A Step-by-Step Guide. (2023). Biomatik. Available at: [Link]
-
Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. (n.d.). [No Source Name Available]. Available at: [Link]
-
Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. (n.d.). Oregon State University. Available at: [Link]
-
Bond Strengths And Radical Stability. (2013). Master Organic Chemistry. Available at: [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Available at: [Link]
-
Formation of C(sp2)–C(sp3) Bonds Instead of Amide C–N Bonds from Carboxylic Acid and Amine Substrate Pools by Decarbonylative Cross-Electrophile Coupling. (n.d.). PMC. Available at: [Link]
-
Bond Length and Bond Strength. (2023). Chemistry Steps. Available at: [Link]
-
What is the C-C bond length in SP3, SP2, and SP hybridizations? (2019). Quora. Available at: [Link]
Sources
- 1. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
How to monitor the completion of coupling reactions to proline derivatives
Welcome to the Proline Derivative Coupling Technical Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific "blind spots" that occur when working with proline. Proline is unique among the 20 canonical amino acids because it is a secondary amine (an imino acid). This structural constraint creates steric hindrance that slows down coupling kinetics and renders standard monitoring methods—specifically the Kaiser test—ineffective.
This guide provides self-validating protocols to ensure your proline couplings are monitored accurately, preventing deletion sequences and difficult downstream purifications.
Module 1: The "Blind Spot" – Why Your Kaiser Test is Lying
The Problem: The Kaiser (ninhydrin) test relies on the reaction with a primary amine to form "Ruhemann’s Purple."[1] Proline, being a secondary amine, lacks the necessary hydrogen atoms to complete this chromogenic reaction. The Consequence: A failed coupling to a proline residue will yield a negative (yellow) Kaiser test, falsely indicating a complete reaction.
The Solution: The Chloranil Test
For monitoring secondary amines (Proline, N-methyl amino acids), the Chloranil test is the industry standard. It is more sensitive to secondary amines than the Isatin test and easier to interpret in a high-throughput setting.
Protocol 1: The Chloranil Test (Qualitative) Use this for rapid "Go/No-Go" decisions on Solid Phase Peptide Synthesis (SPPS).
| Step | Action | Critical Note |
| 1 | Sample | Transfer ~5–10 resin beads to a small glass test tube. |
| 2 | Wash | Wash beads 3x with Ethanol, then 3x with DCM. |
| 3 | Reagent A | Add 2 drops of 2% Acetaldehyde in DMF . |
| 4 | Reagent B | Add 2 drops of 2% p-Chloranil in DMF . |
| 5 | Incubate | Let stand at room temperature for 5 minutes . |
| 6 | Read | Observe the color of the beads (not the solution). |
Interpretation:
-
Dark Blue/Green Beads: Positive (+)
Secondary amine present (Incomplete Coupling). -
Colorless/Yellow Beads: Negative (-)
Secondary amine acylated (Complete Coupling).
Module 2: Visualizing the Monitoring Workflow
Do not rely on memory. Use this decision matrix to select the correct monitoring method based on your N-terminal residue.
Figure 1: Decision matrix for selecting the appropriate colorimetric test based on amine classification.
Module 3: Quantitative Verification (The "Mini-Cleavage")
Colorimetric tests are qualitative.[2] If you suspect steric aggregation or "difficult sequences" (e.g., multiple prolines), you must validate with HPLC/UPLC-MS.
Protocol 2: The Mini-Cleavage (Quantitative) Use this when the Chloranil test is ambiguous or for critical intermediate steps.
-
Sample: Take ~5 mg of resin-peptide.
-
Wash: Wash with DCM (x3) and Diethyl Ether (x2) to remove residual DMF.
-
Cleave: Add 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).
-
Incubate: Shake for 15–30 minutes at RT.
-
Process:
-
Blow off TFA with a nitrogen stream.
-
Precipitate with cold ether (optional) or dissolve residue directly in 50% Acetonitrile/Water.
-
-
Analyze: Inject onto UPLC-MS. Look for the mass of the Target vs. Target minus Mass of Incoming Amino Acid .
Module 4: Troubleshooting & FAQs
Issue 1: Diketopiperazine (DKP) Formation
Symptom: You observe a mass of [M-18] or a truncated peptide missing the first two amino acids. Cause: When Proline is the second residue from the N-terminus (e.g., H-Pro-Xaa-Resin), the free amine of the N-terminal amino acid can back-bite the ester linkage to the resin, forming a cyclic DKP and cleaving the dipeptide from the resin.[3]
Figure 2: Mechanism of Diketopiperazine (DKP) formation leading to chain termination.
Q: How do I prevent DKP formation? A:
-
Use Sterically Hindered Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin.[4] The bulky trityl linker sterically hinders the back-biting attack.[4]
-
Couple Fast: When coupling the third amino acid (to the H-Pro-Xaa-Resin), use highly active reagents (HATU/HOAt) and ensure the base (DIPEA) is added simultaneously with the activated acid to minimize the time the dipeptide sits in the basic state.
-
Use Dipeptides: Couple a pre-formed Fmoc-AA-Pro-OH dipeptide unit instead of sequential coupling.
Issue 2: Epimerization (Racemization)
Symptom: Double peaks in HPLC with identical mass.
Cause: Proline is prone to epimerization (L
Q: Which coupling reagents minimize Proline racemization? A:
-
Avoid: Carbodiimides (DIC) with HOBt alone for long couplings.
-
Preferred: COMU or PyOxim with Oxyma Pure . These have shown lower racemization rates than HATU for histidine and proline couplings.
-
Base: Use Collidine (TMP) instead of DIPEA/NMM. Collidine is a weaker base and reduces proton abstraction from the alpha-carbon.
Issue 3: Slow Kinetics
Symptom: Chloranil test remains blue/green after standard 1 hour coupling. Cause: The secondary amine of proline is sterically hindered (N-alkylated), making nucleophilic attack on the incoming activated amino acid slow.
Q: How do I drive the reaction to completion? A:
-
Double Couple: Perform the coupling twice (2 x 45 min) rather than one long coupling.
-
Reagent Switch: Use HATU or PyAOP (7-azabenzotriazole based) for the specific coupling onto the proline residue.
-
Heat: Apply moderate heat (50°C), but only if using low-racemization reagents (Oxyma/DIC). Avoid heating if Cys/His are present.
Summary of Monitoring Methods
| Method | Target Analyte | Sensitivity | Proline Compatible? | Interpretation |
| Kaiser Test | Primary Amines | High | NO | False Negative (Yellow) |
| Chloranil Test | Secondary Amines | Moderate | YES | Blue = Incomplete |
| Isatin Test | Proline/Hydroxyproline | High | YES | Blue = Incomplete |
| HPLC/MS | Full Sequence | Very High | YES | Quantitative Mass Check |
References
-
Vojkovsky, T. (1995).[5] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][2] Analytical Biochemistry, 34(2), 595–598.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). Diketopiperazine formation: A new mechanism for the side reaction of 2-chlorotrityl resin. Journal of Peptide Science, 5(3), 157–161.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
Sources
Technical Support Center: Mitigating Aggregation in Peptides Containing Modified Proline Residues
Executive Summary
Modified proline residues (e.g., 4-hydroxyproline, 4-fluoroproline) are powerful tools for tuning peptide conformation, stability, and pharmacokinetics. However, their unique stereoelectronic effects can inadvertently lock peptides into aggregation-prone conformations or create "sticky" hydrophobic patches during synthesis and purification.
This guide moves beyond standard peptide handling to address the specific biophysical mechanisms driving aggregation in these systems. It focuses on manipulating the cis/trans prolyl bond equilibrium and utilizing structure-disrupting synthetic strategies .
Module 1: The Mechanistic Root Cause
Q: Why do my modified proline peptides aggregate more aggressively than native sequences?
A: The root cause is often the kinetic trapping of non-native isomers . Unlike other amino acids, proline (and its modified analogs) forms a tertiary amide bond, allowing it to populate both cis and trans conformations.[1]
-
Stereoelectronic Locking: Modifications at the 4-position of the pyrrolidine ring exert strong inductive effects (the gauche effect), which rigidly "lock" the ring pucker and, consequently, the peptide bond geometry.
-
The Aggregation Trap: If your sequence requires a trans conformation to fold into a soluble monomer but you incorporate a residue that lowers the energy barrier for cis (or vice versa), you increase the population of unfolded intermediates. These intermediates often expose hydrophobic patches that lead to amyloid-like
-sheet stacking before the protein can fold correctly.
Module 2: Synthesis Strategy (SPPS)
Q: The peptide aggregates on the resin during synthesis.[3] How do I prevent this?
A: On-resin aggregation (
Protocol: The Pseudoproline "Kink" Strategy
Standard proline allows aggregation; Pseudoprolines prevent it.[4]
The Logic: Pseudoprolines (
Step-by-Step Workflow:
-
Identify "Sticky" Regions: Locate stretches of hydrophobic residues (Ala, Val, Ile) or existing modified prolines in your sequence.
-
Substitution: Replace a Ser, Thr, or Cys residue preceding a hydrophobic block with a Pseudoproline dipeptide.
-
Target Frequency: Insert one
Pro every 5–7 residues.
-
-
Coupling:
-
Use HATU/HOAt (1:1) activation.[4]
-
Double couple the residue immediately following the
Pro, as the steric bulk of the pseudoproline ring hinders the next incoming amino acid.
-
-
Cleavage: The native Ser/Thr/Cys is automatically regenerated during standard TFA cleavage (95% TFA), removing the "kink" and releasing the native sequence.
Critical Note: Do not use Pseudoprolines if you are synthesizing stable secondary structures on-bead for screening. This strategy is strictly for linear elongation efficiency.
Module 3: Visualization of Aggregation Pathways
The following diagram illustrates how controlling the cis/trans switch via modified prolines can either promote folding or drive aggregation.
Figure 1: The kinetic partitioning between folding and aggregation. Using the wrong modified proline stereoisomer can increase the population of the aggregation-prone intermediate.
Module 4: Solubilization & Purification Troubleshooting
Q: My peptide is cleaved but won't dissolve in water or acetonitrile. What now?
A: Modified proline peptides often form extremely stable non-covalent aggregates that resist standard solubilization. You must disrupt hydrogen bonding and hydrophobic clustering simultaneously.
Protocol: The "Disaggregation" Solvent Switch
Reagents:
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) – The nuclear option for H-bond disruption.
-
Buffer A: Water + 0.1% TFA
Step-by-Step:
-
Initial Dissolution:
-
Add neat HFIP to the lyophilized peptide.
-
Volume: 1 mL per 5–10 mg of peptide.
-
Action: Sonicate for 5–10 minutes. The solution should become clear. HFIP is a potent
-helix inducer and -sheet breaker.
-
-
Solvent Exchange (Critical):
-
Do NOT inject neat HFIP onto a standard C18 column (it causes peak broadening and potential precipitation in the loop).
-
Evaporate the HFIP under a nitrogen stream or rotary evaporator. A thin film will remain.
-
Why? This resets the aggregation state. The peptide is now monomeric in the film.
-
-
Reconstitution:
-
Immediately dissolve the film in 6M Guanidine-HCl or neat Acetic Acid .
-
Dilute with Buffer A to the starting mobile phase concentration (e.g., <10% Acetic Acid).
-
-
HPLC Injection:
-
Inject immediately.
-
Column Temp: Set to 60°C . Elevated temperature increases the exchange rate of cis/trans isomers, sharpening peaks that would otherwise be broad or split.
-
Data Table: Solvent Efficacy for Modified Proline Peptides
| Solvent System | Mechanism of Action | Recommended Use Case | Risk Factor |
| HFIP (Neat) | Disrupts backbone H-bonds | Initial solubilization of amyloid-like fibrils | Incompatible with direct HPLC injection |
| DMSO | Disrupts hydrophobic clusters | Hydrophobic sequences (e.g., Fluoroproline-rich) | Difficult to remove; can oxidize Met/Cys |
| 6M Guanidine | Chaotropic denaturation | Strongly aggregated hydrophilic peptides | Must be desalted; incompatible with MS |
| 0.1% TFA (60°C) | Thermal disruption | Routine HPLC purification | May degrade acid-labile modifications |
Module 5: Characterization (Is it aggregated?)
Q: How do I distinguish between a stable secondary structure and an aggregate?
A: Use Thioflavin T (ThT) kinetics and Circular Dichroism (CD).
Protocol: ThT Fluorescence Assay
Detects amyloid-type
-
Prepare Stock: 1 mM ThT in water (filtered).
-
Sample Prep: Dissolve peptide at 20–50
M in assay buffer (PBS, pH 7.4). -
Reaction: Mix 198
L sample + 2 L ThT stock. -
Measurement:
-
Excitation: 440 nm[6]
-
Emission: 482 nm
-
Interpretation: A strong fluorescence signal (relative to buffer blank) confirms the presence of amyloid-like fibrils.
-
Protocol: CD Analysis for Isomerization
-
Monomeric Polyproline II (PPII) Helix: Strong negative band at ~200 nm, weak positive at ~225 nm.
-
Aggregated
-sheet: Negative band shifts to ~218 nm. -
Action: If CD shows 218 nm minimum, perform the HFIP reset (Module 4) and re-measure.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. Link
- Key Insight: Establishes the stereoelectronic rules for using (4R) vs (4S)
-
Mutter, M., et al. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters. Link
- Key Insight: The foundational protocol for using pseudoprolines to disrupt on-resin aggreg
-
BenchChem Technical Support. (2025). Solubilization of an Aggregated Peptide using HFIP. Link
-
Key Insight: Practical protocols for using HFIP and TFA to solubilize intractable peptides.[5]
-
-
Narayan, M., et al. (2011). The Effect of Proline cis-trans Isomerization on the Folding of the C-Terminal SH2 Domain. Biophysical Journal. Link
- Key Insight: Explains the kinetic trapping mechanism where slow proline isomerization leads to aggreg
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Alternative Reagents for the Synthesis of 4-Substituted Prolines: A Comparative Technical Guide
Executive Summary The 4-substituted proline scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in HCV protease inhibitors, ACE inhibitors, and collagen mimetics. While trans-4-hydroxyproline (Hyp) is the ubiquitous chiral pool starting material, the reagents used to functionalize the C4 position often dictate the scalability, safety, and stereochemical integrity of the synthesis.
This guide moves beyond standard textbook protocols to compare high-performance reagent alternatives. We analyze three critical transformation modules: Deoxyfluorination , Stereochemical Inversion (Mitsunobu vs. Sulfonate) , and Carbonyl Divergence (4-Oxoproline) .
Module 1: The Deoxyfluorination Challenge
Objective: Stereoselective introduction of fluorine at C4 with inversion of configuration.
Historically, DAST (Diethylaminosulfur trifluoride) has been the standard reagent.[1] However, its thermal instability and explosive potential at scale render it hazardous. Modern alternatives offer superior safety profiles and often higher yields.
Comparative Analysis: DAST vs. XtalFluor-E vs. Sulfonate Displacement
| Feature | DAST | XtalFluor-E | Tf₂O / TBAF (2-Step) |
| Reagent Type | Liquid (Explosive potential) | Crystalline Solid (Salt) | Liquid Anhydride / Solid Salt |
| Safety Profile | Low (Generates HF, exothermic) | High (Stable, no free HF) | Moderate (Tf₂O is corrosive) |
| Yield (Benchmark) | ~26–30% (Complex substrates) | ~70% (Complex substrates) | ~16–50% (Overall) |
| Mechanism | Deoxofluorination (Inversion) | Deoxofluorination (Inversion) | SN2 Displacement (Inversion) |
| Key Advantage | High reactivity | Scalability & Thermal Stability | Avoids S-F reagents entirely |
Expert Insight: Why Switch to XtalFluor-E?
While DAST is effective on simple substrates, it often leads to elimination side products (3,4-dehydroproline) when the substrate is sterically encumbered. XtalFluor-E ([Et₂NSF₂]BF₄), used with a promoter like DBU or Et₃N·3HF, provides a controlled release of fluoride.
-
Causality: The salt structure of XtalFluor-E prevents the rapid, uncontrolled generation of HF that causes elimination in DAST reactions.
-
Protocol Note: XtalFluor-E requires an exogenous fluoride source (the promoter) to complete the reaction cycle, unlike DAST which is self-contained.
Experimental Protocol: XtalFluor-E Mediated Fluorination
Adapted from Sigma-Aldrich and Couturier et al.
-
Setup: Charge a flame-dried flask with N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) and XtalFluor-E (1.5 equiv).
-
Solvent: Add anhydrous CH₂Cl₂ (0.1 M concentration).
-
Activation: Cool to -78 °C. Dropwise add Et₃N·3HF (2.0 equiv) or DBU (1.5 equiv).
-
Reaction: Stir at -78 °C for 1 h, then warm to RT over 4 h.
-
Quench: Pour into saturated aqueous NaHCO₃.
-
Self-Validation: Check TLC. Product should be less polar than starting material. ¹⁹F NMR should show a doublet of multiplets around -175 ppm (characteristic of 4-F).
Module 2: Stereochemical Editing (Inversion & Substitution)
Objective: Accessing cis-4-substituted prolines (4R from 4R-Hyp) or introducing heteroatoms (S, N, O).[2][3][4][5]
The classic Mitsunobu reaction (DEAD/PPh₃) is powerful but plagued by difficult purification (removal of Ph₃PO and hydrazide). The "Proline Editing" approach utilizes sulfonate intermediates to bypass these issues for specific nucleophiles.
Workflow Visualization: The Stereochemical Decision Tree
Figure 1: Logic flow for selecting the correct pathway based on desired stereochemistry. Green nodes indicate primary product outcomes.
Alternative Reagent Strategy: The "Bicyclic Lactone" Shortcut
Instead of a standard intermolecular Mitsunobu, N-protected (Cbz or Boc) 4-Hyp can undergo an intramolecular cyclization to form a bicyclic lactone.
-
Reagents: Mitsunobu conditions (DEAD/PPh₃) or MsCl/Pyridine followed by heat.
-
Mechanism: The carbamate oxygen attacks C4, displacing the leaving group.
-
Utility: The resulting lactone is a "spring-loaded" electrophile. Opening it with a nucleophile (e.g., NaN₃, R-SH) results in 4S-substitution (inversion relative to Hyp) with high regiocontrol.
Protocol: Sulfonate Displacement (The "Clean" SN2)
Recommended for introducing Azides (4-N3) or Thioethers (4-SR).
-
Activation: Treat N-Boc-4-Hyp-OMe with MsCl (1.2 equiv) and Et₃N (1.5 equiv) in DCM at 0 °C. Workup yields the mesylate (quantitative).
-
Displacement: Dissolve mesylate in DMF. Add NaN₃ (2.0 equiv) or K-S-Ph (1.5 equiv).
-
Conditions: Heat to 60–80 °C for 4–12 h.
-
Purification: Unlike Mitsunobu, the byproducts are water-soluble salts. Simple aqueous extraction yields pure product.
Module 3: The 4-Oxoproline Divergence
Objective: Accessing 4-alkyl, 4,4-difluoro, or 4-amino prolines.
4-Oxoproline (derived from Jones oxidation or Swern oxidation of Hyp) acts as a pivotal divergent intermediate.
Reagent Comparison for Carbonyl Functionalization
| Target Substituent | Reagent Class | Specific Reagent Recommendation | Notes |
| 4,4-Difluoro | Fluorinating Agent | Deoxo-Fluor or DAST | Gem-difluorination requires stronger activation than alcohols. |
| 4-Alkyl (Exocyclic) | Olefination | Wittig (Ph₃P=CH₂) or Petasis (Cp₂TiMe₂) | Wittig is standard; Petasis is milder for enolizable ketones. |
| 4-Alkyl (Saturated) | Hydrogenation | H₂ / Pd-C (after Olefination) | Stereocontrol is dictated by the ring pucker; typically favors cis to the ester. |
| 4-Amino | Reductive Amination | NaBH(OAc)₃ + R-NH₂ | Mild hydride source prevents over-reduction.[6] |
Expert Insight: The Grignard Limitation
Direct addition of Grignard reagents to N-Boc-4-oxoproline is often poor due to steric hindrance and enolization.
-
Alternative: Use organocerium reagents (R-Li + CeCl₃) to suppress basicity and enhance nucleophilicity, or proceed via the exocyclic alkene (Wittig) followed by hydrogenation.
References
-
XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations Source: Sigma-Aldrich / ResearchGate
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society (ACS)
-
Practical syntheses of 4-fluoroprolines Source: National Institutes of Health (NIH) / PMC
-
Studies on the Synthesis of cis-4-Hydroxy-l-proline Source: Australian Journal of Chemistry
-
Recent Advances in C–H Functionalization (Proline Derivatives) Source: The Journal of Organic Chemistry (ACS)
Sources
- 1. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
Biological activity comparison of peptides with and without 4-bromo-proline
[1]
Executive Summary
4-Bromo-proline (4-Br-Pro) represents a critical "tipping point" in peptide engineering. While its lighter halogenated cousin, 4-fluoroproline (4-Flp), is widely used to hyper-stabilize collagen triple helices via stereoelectronic effects, 4-Br-Pro introduces a massive steric penalty that alters this calculus.
Unlike native proline (Pro) or 4-hydroxyproline (Hyp), which primarily dictate conformation through ring puckering and hydrogen bonding, 4-Br-Pro serves two distinct, high-value functions:
-
Steric Probe: It tests the upper limits of packing density in secondary structures (e.g., collagen,
-helices). -
Reactive Intermediate: It acts as a "loaded spring" for Proline Editing , enabling the rapid installation of nucleophiles (azides, thiols) via
displacement on the solid phase.
This guide compares the biological and physicochemical performance of 4-Br-Pro peptides against native and 4-Flp variants.
Mechanistic Basis: The "Gauche" vs. "Steric" Tug-of-War
The biological activity of 4-substituted prolines is governed by the equilibrium between the pyrrolidine ring pucker (
Stereoelectronic Effects (The Gauche Effect)
Electronegative substituents at the 4-position (F, OH, Br) prefer a gauche orientation relative to the ring nitrogen. This preference locks the ring pucker:
-
4(R)-EWG (Electron Withdrawing Group)
Favors -exo pucker Stabilizes trans peptide bond. -
4(S)-EWG
Favors -endo pucker Stabilizes cis peptide bond.
The Steric Override
While Fluorine is isosteric with Hydrogen, Bromine is significantly bulkier (
-
In 4-Flp: The gauche effect dominates. The small size allows tight packing, leading to hyper-stable structures (
increase). -
In 4-Br-Pro: The gauche effect is present, but the steric bulk often clashes with adjacent residues or the peptide backbone. This can destabilize tight helices (like collagen) despite the favorable ring pucker, or completely abolish enzymatic recognition unless the active site is highly plastic.
Figure 1: Mechanistic divergence of 4-substituted prolines. While both F and Br induce the exo-pucker, Bromine's steric bulk compromises the final structural stability in tight helices.
Comparative Performance Analysis
Collagen Triple Helix Stability
In collagen mimetics (Pro-Hyp-Gly)
| Peptide Modification (Y-Pos) | Ring Pucker Preference | Steric Radius (Å) | Impact on Triple Helix ( | Mechanism |
| 4(R)-Hydroxyproline (Hyp) | ~1.50 | Standard Stability | H-bonding water bridges + Stereoelectronic | |
| 4(R)-Fluoroproline (Flp) | 1.47 | Hyper-Stability ( | Strong Stereoelectronic (no steric clash) | |
| 4(R)-Chloroproline (Clp) | 1.75 | High Stability | Stereoelectronic > Steric | |
| 4(R)-Bromoproline (Br-Pro) | 1.85 | Destabilized / Neutral | Steric > Stereoelectronic |
Key Insight: While 4-Cl-Pro can still stabilize collagen, 4-Br-Pro reaches the "Steric Limit." The bromine atom is too large to fit comfortably in the tightly packed Y-position of the triple helix without distorting the backbone, often lowering
Proteolytic Stability
4-Br-Pro confers superior proteolytic resistance compared to native proline.
-
Mechanism: The bulky bromine atom sterically blocks the active sites of prolyl oligopeptidases and other proteases.
-
Data: Peptides containing bulky halogenated residues (like Br-Pro or brominated tyrosine in resilin mimics) show extended half-lives in serum assays, often
hours compared to hour for native sequences.
Chemical Utility (Proline Editing)
This is the primary advantage of 4-Br-Pro. It acts as a chemical handle .
-
Reactivity: The C-Br bond is susceptible to
displacement. -
Workflow: A peptide containing 4-Br-Pro can be treated with sodium azide (
) or thiols to generate 4-azidoproline (for Click chemistry) or 4-mercaptoproline post-synthetically. This is impossible with 4-Flp (C-F bond is too strong) or Hyp (OH is a poor leaving group).
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-Proline Peptides (via Proline Editing)
Rationale: Direct coupling of 4-Br-Pro is possible, but synthesizing it on-resin from Hyp is often more efficient to avoid solution-phase side reactions.
Step 1: Resin Loading
-
Synthesize the target peptide sequence using standard Fmoc-SPPS on Rink Amide resin.
-
At the target position, couple Fmoc-4(R)-Hydroxyproline (Hyp) .
-
Complete the peptide chain. Do not cleave from resin.
Step 2: Activation (Mitsunobu Bromination) Note: This converts 4(R)-OH to 4(S)-Br with inversion of configuration.
-
Wash resin with anhydrous DCM (3x).
-
Add Triphenylphosphine (
, 5 eq) and Carbon Tetrabromide ( , 5 eq) in anhydrous DCM. -
Shake at room temperature for 3-6 hours.
-
Wash extensively with DCM, DMF, and DCM. Result: The peptide now contains 4(S)-Bromo-proline .
Step 3: Displacement (Optional - to get 4(R)-Nucleophile)
-
Treat the resin-bound 4(S)-Br-peptide with Sodium Azide (
, 5 eq) in DMF at 50°C for 6 hours. -
Wash with DMF/Water/MeOH. Result: 4(R)-Azidoproline (ready for Click chemistry).
Protocol B: Comparative Proteolytic Stability Assay
Rationale: To quantify the stability enhancement provided by the Bromine substitution.
-
Preparation: Dissolve purified peptides (Native vs. 4-Br-Pro variant) in PBS (pH 7.4) to a final concentration of 100
M. -
Enzyme Addition: Add Prolyl Endopeptidase (PEP) or Human Serum (10% v/v).
-
Incubation: Incubate at 37°C.
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately add 1% TFA/Acetonitrile to stop the reaction.
-
Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide.
-
Calculation: Plot ln(% remaining) vs. time to determine the degradation rate constant (
) and half-life ( ).
Visualizing the Workflow
Figure 2: Strategic workflow for utilizing 4-Br-Pro. It serves as either a final stable product or a gateway to functionalized prolines.
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: Journal of the American Chemical Society URL:[Link]
-
Stereoelectronic Effects in the Collagen Triple Helix. Source: Annual Review of Biochemistry URL:[Link]
-
Bioinspired Bromination Enables Extensible, Strain-Stiffening Resilin Peptide Scaffolds. Source: Advanced Functional Materials URL:[Link]
-
Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Source: Journal of the American Chemical Society URL:[Link]
-
Active site remodelling of a cyclodipeptide synthase redefines substrate scope (4-Br-Pro substrate specificity). Source: Chemical Science URL:[Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Proline Analogs
Introduction: Proline's Unique Role and the Quest for Its Refinement
In the realm of peptide and protein science, proline stands apart. Its cyclic structure imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events.[1] This inherent rigidity makes proline a critical residue in many biological processes, but it also presents a tantalizing opportunity for medicinal chemists and chemical biologists. By systematically modifying the proline scaffold, we can fine-tune its properties to develop novel therapeutics, probe biological mechanisms, and engineer proteins with enhanced characteristics.[2][3][4]
This guide provides an in-depth comparison of 4-substituted proline analogs, a class of modified amino acids that has garnered significant attention in drug discovery.[3] We will delve into the structure-activity relationships (SAR) that govern their biological effects, moving beyond a mere catalog of compounds to explain the causal links between chemical structure and biological function. This analysis is grounded in experimental data and established principles of medicinal chemistry, offering researchers a robust framework for their own design and discovery efforts.
The Significance of the 4-Position: A Hub for Conformational Control
The C4 position of the proline ring is a strategic point for chemical modification. Substituents at this position can profoundly influence two key conformational features:
-
Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[5]
-
Amide Bond Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. This isomerization is often a rate-limiting step in protein folding.[1]
Substituents at the 4-position, particularly those with strong stereoelectronic properties, can bias these equilibria, thereby enforcing a specific three-dimensional structure. This pre-organization can lead to enhanced binding affinity for a target protein by reducing the entropic penalty of binding.
Visualizing Proline's Conformational Equilibria
Caption: The influence of a 4-substituent on proline's key conformational equilibria.
Comparative Analysis of 4-Substituted Proline Analogs
The choice of substituent at the 4-position dictates the resulting analog's properties. Here, we compare some of the most widely studied and impactful modifications.
4-Fluoro and 4-Hydroxy Prolines: Masters of Stereoelectronic Control
Fluorine, being the most electronegative element, exerts a powerful inductive effect. When installed at the 4-position, it dramatically influences the ring pucker and the cis/trans amide bond equilibrium.[6][7] Hydroxylation at the 4-position, a common post-translational modification in collagen, similarly imparts conformational preferences.[8]
The stereochemistry of the substitution is paramount:
-
(2S, 4R)-4-fluoroproline (Flp) and (2S, 4R)-4-hydroxyproline (Hyp) generally favor a Cγ-exo pucker and a trans amide bond.[5]
-
(2S, 4S)-4-fluoroproline (flp) and (2S, 4S)-4-hydroxyproline (hyp) tend to adopt a Cγ-endo pucker and have a higher propensity for the cis amide bond.[5][6]
These predictable conformational biases have been exploited to stabilize or destabilize protein structures, such as the collagen triple helix, and to modulate the activity of peptides.[7] For example, substituting specific proline residues in the antimicrobial peptide Api137 with 4R- or 4S-fluoroproline analogs allowed for the fine-tuning of its mechanism of action against bacterial ribosomes.[9]
4-Alkyl and 4-Arylmethyl Prolines: Modulating Steric Bulk and Hydrophobicity
The introduction of alkyl or arylmethyl groups at the 4-position allows for the exploration of steric and hydrophobic interactions within a binding pocket.[10][11] The synthesis of these analogs has been advanced by methods such as Suzuki cross-couplings, expanding the chemical space available for SAR studies.[10][11]
These substitutions can be used to:
-
Fill hydrophobic pockets in a target protein to increase binding affinity.
-
Introduce steric hindrance to prevent binding to off-target proteins, thereby improving selectivity.
-
Serve as handles for further functionalization.
Data Summary: Conformational Preferences and Biological Impact
| Analog | Predominant Ring Pucker | Preferred Amide Isomer | Key SAR Implications | Representative Application |
| (2S, 4R)-Fluoroproline (Flp) | Cγ-exo | trans | Stabilization of collagen triple helix; can enhance biological activity where a trans conformer is preferred.[6] | Protein engineering, antimicrobial peptides.[7][9] |
| (2S, 4S)-Fluoroproline (flp) | Cγ-endo | Higher cis propensity | Can accelerate protein folding by lowering the barrier for trans-cis isomerization.[7] | Studying protein folding and misfolding.[6] |
| (2S, 4R)-Hydroxyproline (Hyp) | Cγ-exo | trans | Essential for the stability of collagen; can form key hydrogen bonds.[8] | Collagen mimetics, VHL E3 ligase ligands for PROTACs.[12] |
| (2S, 4S)-Hydroxyproline (hyp) | Cγ-endo | Higher cis propensity | Less common than Hyp, but offers an alternative conformational constraint.[13] | Peptide synthesis and drug development.[13] |
| 4-Methylproline | Stereochemistry dependent | Stereochemistry dependent | Introduces steric bulk and hydrophobicity; stereochemistry is critical for successful incorporation into proteins.[10] | Probing steric effects in protein binding sites. |
| 4-Arylmethylproline | Dependent on aryl group and stereochemistry | Dependent on aryl group and stereochemistry | Expands chemical diversity, allowing for π-π and CH-π interactions.[10][11] | Development of novel proline-based catalysts and therapeutics. |
Experimental Workflows: From Synthesis to Biological Evaluation
A robust SAR study relies on efficient synthetic methods and reliable biological assays. Here, we outline key experimental protocols.
General Synthetic Strategy: "Proline Editing"
A powerful and versatile method for generating a library of 4-substituted proline analogs is "proline editing".[1] This solid-phase approach begins with the incorporation of 4-hydroxyproline into a peptide, followed by chemical modification of the hydroxyl group.
Visualizing the Proline Editing Workflow
Caption: A streamlined workflow for "Proline Editing" on a solid support.
Protocol 1: Synthesis of a 4-Substituted Proline Analog via Mitsunobu Reaction
This protocol describes the conversion of a resin-bound peptide containing (2S, 4R)-hydroxyproline to its (2S, 4S)-azido counterpart, a key intermediate for further functionalization.
-
Resin Swelling: Swell the peptide resin (containing the Hyp residue) in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: Prepare a solution of triphenylphosphine (PPh3) (10 eq.) and diphenylphosphoryl azide (DPPA) (10 eq.) in tetrahydrofuran (THF).
-
Mitsunobu Reaction: Add the PPh3/DPPA solution to the resin, followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (10 eq.) at 0°C.
-
Reaction Incubation: Allow the reaction to proceed for 12-16 hours at room temperature.
-
Washing: Thoroughly wash the resin with THF, DCM, and methanol to remove excess reagents.
-
Confirmation: A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the conversion of the hydroxyl to the azide group with inversion of stereochemistry.
Protocol 2: Evaluating Enzyme Inhibition - Proline Dehydrogenase (PRODH) Assay
This protocol outlines a general method for assessing the inhibitory activity of 4-substituted proline analogs against PRODH, a potential target in cancer therapy.[14][15]
-
Enzyme and Substrate Preparation: Prepare a stock solution of recombinant human PRODH and the substrate, L-proline, in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Inhibitor Preparation: Prepare serial dilutions of the 4-substituted proline analogs (test compounds) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the PRODH enzyme, the test compound at various concentrations, and the assay buffer. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-proline. The final reaction volume should be 200 µL.
-
Detection: The PRODH-catalyzed oxidation of proline is coupled to the reduction of a reporter molecule (e.g., 2,6-dichlorophenolindophenol, DCPIP), which can be monitored spectrophotometrically by the decrease in absorbance at 600 nm.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors or other appropriate models to determine the inhibition constant (Ki).
Conclusion: A Framework for Rational Design
The systematic study of 4-substituted proline analogs provides a powerful paradigm for modern drug discovery and chemical biology. By understanding the fundamental principles of how substitutions at the 4-position influence conformation, researchers can move beyond serendipity and towards rational design. The interplay of stereoelectronics, sterics, and hydrophobicity creates a rich chemical landscape for fine-tuning molecular properties. The experimental workflows presented here offer a validated starting point for synthesizing and evaluating novel proline analogs, enabling the development of more potent, selective, and effective therapeutic agents and biological probes.
References
-
Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
-
Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]
-
Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Isomers of 4-[18F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET. ResearchGate. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]
-
Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. Angewandte Chemie. [Link]
-
Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PubMed Central. [Link]
-
Proline Analogues. Chemical Reviews. [Link]
-
Hydroxyproline. Wikipedia. [Link]
-
Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Proline Derivatives and Analogs. [Link]
-
Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. [Link]
-
Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. Max Planck Innovation. [Link]
-
4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Preprints.org. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Proline Analogues. PubMed. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
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- 11. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 14. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
CD spectroscopy to analyze secondary structure of 4-bromo-proline peptides
A Comparative Technical Guide for Structural Analysis
Executive Summary
The incorporation of 4-bromo-proline (4-Br-Pro) into collagen-mimetic peptides (CMPs) and polyproline helices represents a sophisticated strategy for tuning conformational stability and introducing reactive handles for late-stage functionalization. While Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide atomic-resolution details, Circular Dichroism (CD) spectroscopy remains the most efficient, high-throughput method for assessing the secondary structure and thermal stability of these modified peptides.
This guide details the specific application of CD spectroscopy to analyze 4-Br-Pro peptides. It compares this approach against alternative structural techniques and provides a rigorous, field-proven experimental protocol designed to quantify the stereoelectronic impact of bromine substitution.
Part 1: The Stereoelectronic Landscape
To interpret CD data correctly, one must understand the mechanistic causality. The conformation of proline-rich peptides is governed by the ring pucker of the pyrrolidine ring, which is dictated by the electronegativity and steric bulk of the substituent at the 4-position (the gauche effect).[1]
-
(2S, 4R)-4-Br-Pro: Generally favors the
-exo pucker, stabilizing the trans peptide bond required for the Polyproline II (PPII) and collagen triple helix structures. -
(2S, 4S)-4-Br-Pro: Generally favors the
-endo pucker, which can destabilize the triple helix or favor alternative conformers.
Unlike 4-fluoro-proline (Flp), where the high electronegativity of fluorine (
Figure 1: Stereoelectronic Logic Flow
Caption: Causal pathway linking atomic substitution to macroscopic CD observables.
Part 2: Comparative Analysis
2.1 Methodological Comparison
Why choose CD over NMR or X-ray for 4-Br-Pro analysis?
| Feature | CD Spectroscopy (Recommended) | NMR Spectroscopy | X-ray Crystallography |
| Primary Output | Global secondary structure & | Atomic-level resolution | 3D Crystal Structure |
| Sample Req. | Low ( | High ( | High, requires crystallization |
| Throughput | High (mins per scan) | Low (hours/days) | Low (weeks/months) |
| Solvent Cond. | Flexible (aqueous buffers) | Restricted (deuterated solvents) | Restricted (crystallization matrix) |
| Thermal Analysis | Excellent (Real-time melting curves) | Good but time-consuming | Static (Cryogenic) |
| Limitation | Low resolution (cannot pinpoint specific residue) | Size limitations, complexity | Crystal formation is the bottleneck |
Verdict: CD is the superior choice for comparative profiling of stability trends across a library of 4-Br-Pro analogs.
2.2 Analog Performance Benchmarking
When analyzing 4-Br-Pro, it is standard practice to benchmark against Pro (wild type), Hyp (natural stability), and Flp (hyper-stability).
| Analog (Yaa Position) | Electronegativity ( | Ring Pucker Pref. | Expected Effect on Collagen |
| (4R)-Flp | 3.98 | Strong | Hyper-stabilizing ( |
| (4R)-Hyp | 3.44 | Moderate | Stabilizing (Reference Std) |
| (4R)-Br-Pro | 2.96 | Weak | Variable (Context dependent; typically stabilizing vs Pro, but < Flp) |
| Pro | 2.55 | Mixed | Baseline |
| (4S)-Br-Pro | 2.96 | Destabilizing (Disrupts triple helix) |
Note: The "Variable" status of Br-Pro is exactly why experimental validation via CD is critical. Steric clashes in the tight triple helix core can offset the gauche effect.
Part 3: Experimental Protocol
This protocol is designed for a standard collagen-mimetic peptide (e.g.,
3.1 Workflow Overview
Caption: Step-by-step experimental workflow for CD analysis of collagen mimetics.
3.2 Step-by-Step Methodology
1. Sample Preparation (The Foundation of Accuracy)
-
Buffer Selection: Use 10-50 mM Phosphate Buffer (pH 7.0) or 50 mM Acetic Acid.[2][3][4]
-
Critical: Avoid Chloride ions (e.g., HCl, high NaCl) if possible, as they absorb strongly below 200 nm, masking the negative PPII band. Fluoride salts are CD-transparent alternatives.
-
-
Concentration: Prepare peptides at 0.1 – 0.5 mg/mL (approx 100-200
M strand concentration).-
Validation: Exact concentration must be determined via Quantitative Amino Acid Analysis (AAA) or UV absorbance (if a chromophore like Tyr is present), as gravimetric weighing of lyophilized peptides is inaccurate due to retained salts/water.
-
2. Thermal Annealing (The "Black Box" of Reproducibility) Collagen triple helices exhibit slow folding kinetics.
-
Protocol: Heat the solution to 70–85°C for 10 minutes to denature aggregates.
-
Incubation: Store at 4°C for at least 24–48 hours prior to measurement.
-
Why? 4-Br-Pro peptides may have slower cis/trans isomerization rates than natural Pro. Insufficient annealing yields false-negative stability data.
3. Data Acquisition Parameters
-
Instrument: Nitrogen-flushed CD Spectrometer.[5]
-
Cuvette: Quartz, 1 mm (0.1 cm) pathlength.[6] (Use 0.1 mm for concentrations > 1 mg/mL).
-
Wavelength Scan: 260 nm to 190 nm.
-
Bandwidth: 1.0 nm.[6]
-
Scanning Speed: 50 nm/min (Accumulate 3 scans to improve Signal-to-Noise).
4. Thermal Denaturation (
-
Wavelength: Monitor ellipticity at the PPII maximum (224–227 nm ).
-
Ramp: 4°C to 80°C (or higher if hyperstable).
-
Rate: 10°C/hour (0.16°C/min) or slower.
-
Note: Fast heating rates will overestimate the
due to the slow unfolding kinetics of collagen.
-
Part 4: Data Interpretation
4.1 Spectral Signatures
When analyzing the raw spectra (ellipticity
- : Observed ellipticity (mdeg)
- : Mean residue weight
- : Pathlength (cm)
- : Concentration (mg/mL)
Key Features to Observe:
-
Triple Helix (Folded):
-
Maximum: Positive band at
nm. -
Minimum: Strong negative band at
nm. -
Crossover: Zero ellipticity near 215 nm.
-
-
Random Coil (Denatured):
-
The positive peak at 225 nm disappears.
-
The negative band shifts to
nm and decreases in intensity.
-
4.2 Interpreting the 4-Br-Pro Effect
-
If
(Br) > (Pro): The 4-Br substituent stabilizes the helix via the gauche effect (favoring -exo). -
If
(Br) < (Pro): Steric bulk is likely causing clashing between strands, or the substituent is in the wrong stereochemistry (4S), enforcing -endo pucker. -
Co-operativity: A sharp, sigmoidal melting transition indicates a cooperative triple-helix unfolding. A linear, non-sigmoidal drift suggests the peptide never formed a stable triple helix (monomeric PPII).
References
-
Hodges, J. A., & Raines, R. T. (2003).[7][8] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society. [Link][4]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[1][3][6][7][9][10][11] Annual Review of Biochemistry. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2][4][5][6][9][10][12][13][14] Nature Protocols. [Link]
-
Barth, A., & Zscherp, C. (2002). What vibrations tell us about proteins. Quarterly Reviews of Biophysics. (Context for IR vs CD comparison). [Link][14]
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. raineslab.com [raineslab.com]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. raineslab.com [raineslab.com]
- 7. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis and stability of collagen peptides by CD and by 1H- and 13C-NMR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sites.rutgers.edu [sites.rutgers.edu]
- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 14. creative-biostructure.com [creative-biostructure.com]
Comparing (2S, 4S)-4-bromo-proline with (2S, 4R)-4-bromo-proline in biological systems
This guide provides an in-depth technical comparison of (2S, 4S)-4-bromo-proline (cis-4-bromoproline) and (2S, 4R)-4-bromo-proline (trans-4-bromoproline), focusing on their conformational behaviors, synthetic utility, and applications in biological systems.
Executive Summary
In the realm of peptide engineering and chemical biology, 4-bromoprolines function as critical "stereoelectronic handles." Unlike their fluorinated counterparts, which are primarily used to stabilize protein folds via the gauche effect, brominated prolines serve a dual purpose:
-
Conformational Tuning: They bias the pyrrolidine ring pucker through a competition between stereoelectronic effects and steric bulk.
-
Synthetic Versatility: They act as highly reactive electrophiles for "Proline Editing," enabling the late-stage introduction of functional groups (azides, thiols, selenides) via SN2 displacement.
| Feature | (2S, 4S)-4-Bromo-Proline | (2S, 4R)-4-Bromo-Proline |
| Common Name | cis-4-bromo-L-proline | trans-4-bromo-L-proline |
| Ring Pucker Preference | C | C |
| Peptide Bond Preference | Increases cis rotamer population | Stabilizes trans rotamer |
| Primary Utility | Precursor for 4R -substituted analogs (natural mimic) | Precursor for 4S -substituted analogs (unnatural mimic) |
| Collagen Stability | Destabilizing (steric clash + wrong pucker) | Stabilizing (correct pucker) but limited by steric bulk |
Conformational Landscape: The "Bromine Effect"
The conformational behavior of 4-bromoproline is dictated by two opposing forces: the gauche effect (stereoelectronic) and 1,3-diaxial strain (steric).
Ring Pucker Mechanism
The pyrrolidine ring exists in equilibrium between two envelope conformations: C
-
(2S, 4S)-4-Br-Pro (cis): The bromine atom is on the same face as the carboxylate. In the C
-endo pucker, the bromine adopts a pseudo-axial orientation, satisfying the gauche effect. -
(2S, 4R)-4-Br-Pro (trans): The bromine is on the opposite face. In the C
-exo pucker, the bromine is pseudo-axial. However, unlike fluorine, bromine is bulky ( methyl). This creates significant steric strain in the pseudo-axial position, making the 4R isomer's preference for C -exo less rigid than that of 4-fluoroproline.
Caption: Conformational equilibria of 4-bromoprolines. The 4S isomer strongly favors the C
Impact on Peptide Bond Isomerization
The ring pucker directly influences the cis/trans ratio of the preceding peptide bond (Xaa-Pro).
-
C
-exo (4R) stabilizes the trans peptide bond ( ) due to an interaction between the amide oxygen and the ester carbonyl. -
C
-endo (4S) disrupts this interaction, increasing the population of the cis peptide bond ( ). This makes (2S, 4S)-4-Br-Pro a useful tool for inducing turn structures or studying isomerization kinetics.
Synthetic Utility: Proline Editing
The most powerful application of 4-bromoproline is as a gateway to diverse proline derivatives via SN2 substitution. Since SN2 reactions proceed with inversion of configuration , the choice of starting isomer dictates the stereochemistry of the final product.
Workflow Strategy
-
Target: Natural-like (4R)-substituted prolines (e.g., 4R-aminoproline, 4R-mercaptoproline).
-
Start with: (2S, 4S)-4-bromo-proline .
-
Mechanism: Nucleophilic attack inverts the 4S stereocenter to 4R.
-
-
Target: Unnatural (4S)-substituted prolines.
-
Start with: (2S, 4R)-4-bromo-proline .
-
Mechanism: Nucleophilic attack inverts the 4R stereocenter to 4S.
-
Caption: "Proline Editing" workflow. Double inversion strategies allow stereospecific access to functionalized prolines. Path A is the most common route for generating collagen-mimetic probes.
Experimental Protocols
Synthesis of (2S, 4S)-4-Bromo-Proline Methyl Ester
This protocol converts natural 4R-hydroxyproline to the 4S-bromo derivative with inversion.
Reagents: Boc-Hyp-OMe, Triphenylphosphine (
-
Preparation: Dissolve Boc-(2S, 4R)-Hyp-OMe (1.0 eq) and
(1.5 eq) in anhydrous DCM under Argon. Cool to 0°C. -
Bromination: Add
(1.5 eq) portion-wise over 20 minutes. The solution will turn slightly yellow. -
Reaction: Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC (stain with ninhydrin or KMnO4).
-
Workup: Add ethanol (5 mL) to quench excess reagents. Evaporate solvent under reduced pressure.
-
Purification: Resuspend the residue in diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. Concentrate the filtrate and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield: Typically 80-90% of a clear oil (crystallizes upon standing).
-
Validation: 1H NMR will show the C4-H shift downfield (~4.4 ppm) and coupling constants indicative of the cis-relationship (endo pucker).
-
SN2 Displacement to Generate (2S, 4R)-Azidoproline
Reagents: (2S, 4S)-Boc-4-Br-Pro-OMe, Sodium Azide (
-
Setup: Dissolve (2S, 4S)-Boc-4-Br-Pro-OMe (1.0 eq) in anhydrous DMF (0.2 M).
-
Displacement: Add
(2.0 eq). Heat the mixture to 50°C for 12 hours. -
Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF). Dry over
. -
Result: (2S, 4R)-4-Azidoproline (trans). This restores the "natural" stereochemistry, allowing the azide to be used as a bioorthogonal handle in collagen peptides without disrupting the triple helix stability.
Biological Application Data: Collagen Stability
When incorporated into collagen mimetic peptides (CMPs) of the sequence
| Variable (Y-Position) | Tm (°C) | Interpretation |
| (2S, 4R)-Hyp | ~69°C | Natural standard; OH stabilizes via water bridges and gauche effect. |
| (2S, 4R)-Flp | ~91°C | Hyper-stabilizing; F is small and highly electronegative (strong gauche). |
| (2S, 4R)-Br-Pro | ~45-55°C * | Destabilizing vs Hyp. While the pucker is correct (exo), the steric bulk of Br disrupts the tight packing of the triple helix. |
| (2S, 4S)-Br-Pro | < 20°C | Non-helical. The endo pucker and steric clash completely prevent triple helix formation. |
*Note: Exact Tm varies by peptide length and sequence context.[1] 4-Br-Pro is rarely used to stabilize collagen but rather to introduce reactivity.
References
-
Conformational Landscapes of 4-Substituted Prolines
-
Proline Editing & Synthesis
- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Source:Journal of the American Chemical Society (2013).
-
URL:[Link]
-
Stereoelectronic Effects in Collagen
- Title: Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers.
- Source:Journal of the American Chemical Society (2003).
-
URL:[Link]
-
Reactivity of 4-Bromo-Proline
- Title: Synthesis of 4-substituted prolines via SN2 reaction.
- Source:Organic & Biomolecular Chemistry (2014).
-
URL:[Link]
Sources
- 1. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (2S, 4S)-1-N-Boc-4-bromo-proline
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a commitment to safety and environmental stewardship. The responsible management of chemical reagents, from acquisition to disposal, is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2S, 4S)-1-N-Boc-4-bromo-proline, a halogenated amino acid derivative frequently utilized in synthetic chemistry and drug development. By understanding the chemical nature of this compound and adhering to established safety protocols, you can ensure the well-being of your laboratory personnel and minimize your environmental footprint.
Hazard Identification and Risk Assessment: Understanding the "Why"
(2S, 4S)-1-N-Boc-4-bromo-proline is a halogenated organic compound. The presence of bromine fundamentally dictates its disposal pathway. Halogenated hydrocarbons are treated as a distinct waste stream due to their potential to form toxic byproducts upon incomplete combustion and their environmental persistence. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily accessible, data from structurally similar compounds, such as other Boc-protected amino acids and brominated organic molecules, indicate that it should be handled with care. Potential hazards include skin, eye, and respiratory irritation[1][2][3].
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is readily cleaved by acids[4]. This reactivity profile is crucial when considering waste segregation to prevent inadvertent reactions within the waste container.
Core Principle: The primary directive for the disposal of (2S, 4S)-1-N-Boc-4-bromo-proline is to treat it as hazardous halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2S, 4S)-1-N-Boc-4-bromo-proline for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of the compound or solvents used for rinsing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or fume hood. | If there is a risk of generating dust from the solid material, a dust mask or respirator may be necessary. |
All handling of (2S, 4S)-1-N-Boc-4-bromo-proline, including weighing and transferring to a waste container, should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill management plan is essential.
For small spills:
-
Alert colleagues in the immediate vicinity.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Gently sweep the absorbent material into a designated, clearly labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and paper towels.
-
Dispose of all contaminated materials , including the absorbent, paper towels, and any contaminated PPE, as hazardous halogenated organic waste.
For large spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of (2S, 4S)-1-N-Boc-4-bromo-proline and its associated waste.
Waste Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Primary Waste Stream: (2S, 4S)-1-N-Boc-4-bromo-proline (solid) and any solutions containing this compound should be disposed of in a container specifically designated for "Halogenated Organic Waste" .
-
Secondary Waste Streams: All materials that have come into contact with the compound, including contaminated gloves, weighing paper, pipette tips, and absorbent materials from spill cleanup, must also be disposed of in the "Halogenated Organic Waste" container.
-
Incompatible Wastes: Do not mix halogenated waste with non-halogenated organic waste, strong acids, strong bases, or strong oxidizing agents.
Containerization and Labeling: Clarity and Compliance
-
Select an appropriate container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Label the container clearly: The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "(2S, 4S)-1-N-Boc-4-bromo-proline" .
-
The primary hazard(s): "Irritant" is a prudent minimum. Consult your institution's guidelines for other potential hazard classifications.
-
The date of accumulation.
-
-
Keep the container closed except when adding waste.
Final Disposal Procedure
-
Transfer the waste: Carefully transfer the solid (2S, 4S)-1-N-Boc-4-bromo-proline and any contaminated materials into the designated and labeled "Halogenated Organic Waste" container.
-
Rinse contaminated glassware: If you need to clean glassware that has contained the compound, rinse it with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate must also be collected and disposed of as halogenated organic waste.
-
Store the waste container safely: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from general traffic.
-
Arrange for pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and collection.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of (2S, 4S)-1-N-Boc-4-bromo-proline, the following workflow diagram is provided.
Caption: Disposal workflow for (2S, 4S)-1-N-Boc-4-bromo-proline.
Conclusion: A Culture of Safety
The proper disposal of (2S, 4S)-1-N-Boc-4-bromo-proline is a straightforward process when guided by a clear understanding of its chemical properties and a commitment to established safety protocols. By treating this compound as hazardous halogenated organic waste, utilizing appropriate personal protective equipment, and following a systematic disposal procedure, researchers can uphold their responsibility to maintain a safe laboratory environment and protect the broader ecosystem. This diligence is not merely a matter of compliance but a hallmark of scientific integrity and professionalism.
References
- AnaSpec, Inc. (2021, March 17). Safety Data Sheet (SDS) for Boc - (2S,4S) - 4 - phenyl - pyrrolidine - 2 - carboxylic acid. AnaSpec.
- Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid. Aaronchem.
- Fisher Scientific. (n.d.).
- Key Organics. (2025, July 11). Safety Data Sheet for (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Key Organics.
- Mesa Labs. (n.d.).
- PubChem. (n.d.). (2S, 4S)-1-N-Boc-4-bromo-proline.
- PubChem. (n.d.). (2S,4S)-1-((tert-butoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid.
- RS Components. (2019, April 1).
- Sigma-Aldrich. (n.d.). (2S,4S)-1-N-Boc-4-bromo-proline.
- Sigma-Aldrich. (2023, October 27).
- Suzhou Highfine Biotech Co., Ltd. (n.d.). Double BOC protection selective removal method.
- Thermo Fisher Scientific. (2009, September 21). Safety Data Sheet for N-tert-Butoxycarbonyl-L-proline.
- United States Biological. (n.d.).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
